4-Bromo-3-ethynylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrO |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
4-bromo-3-ethynylphenol |
InChI |
InChI=1S/C8H5BrO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H |
InChI Key |
BAZFXBMMYTYNKG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-ethynylphenol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 4-Bromo-3-ethynylphenol. As a novel derivative, this document compiles predicted data based on the well-established chemistry of its constituent functional groups: a phenol, a bromine atom, and an ethynyl group. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, characterization, and potential applications as a modulator of key cellular signaling pathways.
Chemical and Physical Properties
The chemical and physical properties of this compound are predicted based on the known characteristics of structurally similar compounds. These predicted values provide a baseline for experimental design and characterization.
| Property | Predicted Value |
| Molecular Formula | C₈H₅BrO |
| Molecular Weight | 197.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75-85 °C (estimated) |
| Boiling Point | > 250 °C (decomposes, estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. |
| pKa (Phenolic Hydroxyl) | ~8.5-9.5 (estimated) |
Proposed Synthesis
A plausible and efficient synthetic route for this compound is proposed via a Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This method offers high yields and functional group tolerance. The proposed multi-step synthesis starts from the commercially available 3-iodophenol.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of 3-Iodophenol to 4-Bromo-3-iodophenol
A regioselective bromination of 3-iodophenol is proposed to yield the key intermediate, 4-bromo-3-iodophenol. Methods for regioselective bromination of phenols often utilize reagents like N-Bromosuccinimide (NBS) in a suitable solvent system to favor para-bromination.[3]
-
Reagents: 3-Iodophenol[4], N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 3-iodophenol (1.0 eq) in acetonitrile at 0 °C, N-Bromosuccinimide (1.05 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-bromo-3-iodophenol.
Step 2: Protection of the Phenolic Hydroxyl Group
To prevent interference during the subsequent coupling reaction, the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
-
Reagents: 4-Bromo-3-iodophenol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
-
Procedure: To a solution of 4-bromo-3-iodophenol (1.0 eq) and imidazole (1.5 eq) in dry DCM, TBDMSCl (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until complete. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Sonogashira Coupling with Trimethylsilylacetylene
The protected di-halogenated phenol undergoes a selective Sonogashira coupling at the more reactive iodo-position.[5]
-
Reagents: Protected 4-bromo-3-iodophenol, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure: A mixture of the protected 4-bromo-3-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in a mixture of THF and TEA is degassed with argon. Trimethylsilylacetylene (1.5 eq) is then added, and the reaction mixture is stirred at room temperature. After completion, the solvent is evaporated, and the residue is purified by column chromatography.
Step 4: Deprotection of the Ethynyl and Hydroxyl Groups
The final step involves the removal of the trimethylsilyl (TMS) and TBDMS protecting groups to yield the target compound.[6]
-
Reagents: Protected 4-Bromo-3-((trimethylsilyl)ethynyl)phenol, Tetrabutylammonium fluoride (TBAF), THF.
-
Procedure: To a solution of the protected compound in THF, a solution of TBAF (1.0 M in THF, 2.2 eq) is added at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Predicted Spectroscopic Data
The predicted spectroscopic data provides a reference for the characterization of this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.5 (d, J ≈ 2 Hz, 1H, H-2), ~7.3 (dd, J ≈ 8.5, 2 Hz, 1H, H-6), ~6.9 (d, J ≈ 8.5 Hz, 1H, H-5), ~5.5 (s, 1H, OH), ~3.3 (s, 1H, C≡CH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~154 (C-1), ~135 (C-6), ~132 (C-2), ~125 (C-4), ~118 (C-5), ~115 (C-3), ~83 (C≡CH), ~80 (-C≡CH) |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3300 (C≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch), ~800 (C-Br stretch) |
Potential Biological Activity and Applications in Drug Development
Phenolic compounds, including bromophenols, are known to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.[7][8] The introduction of an ethynyl group can further modulate the biological profile of a molecule, often enhancing its potency and metabolic stability.
Modulation of Cellular Signaling Pathways
Polyphenolic compounds have been shown to interact with and modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is a hallmark of many cancers.[7] Polyphenols have been reported to exert anticancer effects by modulating the MAPK pathway.[11] this compound, as a phenolic compound, could potentially influence this pathway, making it a candidate for further investigation in cancer research.
Caption: Potential modulation of the MAPK signaling pathway.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[12][13] Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.[14] Phenolic compounds are known to be potent activators of the Nrf2 pathway. The antioxidant potential of this compound could be mediated through the activation of this protective pathway, suggesting its utility in diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammation.
Conclusion
This technical guide provides a predictive yet comprehensive overview of this compound, a compound of interest for medicinal chemistry and drug discovery. The proposed synthetic route offers a practical approach for its preparation, while the predicted chemical and spectroscopic data will aid in its characterization. The potential for this molecule to modulate critical signaling pathways like MAPK and Nrf2 highlights its promise as a lead compound for the development of novel therapeutics. Further experimental validation of the data presented herein is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. web.ifj.edu.pl [web.ifj.edu.pl]
- 2. bohrium.com [bohrium.com]
- 3. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. TRDizin [search.trdizin.gov.tr]
- 12. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-bromo-3-ethynylphenol, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and reactions, ensuring reproducibility and scalability. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and visual representations of the chemical transformations.
Synthesis Strategy
The synthesis of this compound is strategically designed as a multi-step process, commencing with the selective halogenation of a phenol precursor, followed by a palladium-catalyzed cross-coupling reaction, and culminating in a deprotection step. The key transformation is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1][2][3][4][5] To ensure regioselectivity during the coupling reaction, a di-halogenated phenol with differential reactivity of the halogen substituents is employed as a key intermediate.
The overall synthesis pathway can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromophenol
The initial step involves the bromination of phenol to produce 4-bromophenol. This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-Bromophenol.
Protocol:
A solution of phenol in a suitable solvent, such as glacial acetic acid, is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete reaction. The reaction is then quenched by pouring it into water. The crude 4-bromophenol is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | Phenol |
| Reagents | Bromine, Glacial Acetic Acid |
| Reaction Time | 2-4 hours |
| Temperature | 0-5 °C |
| Typical Yield | 80-90% |
| Purification | Recrystallization/Column Chromatography |
Step 2: Synthesis of 4-Bromo-3-iodophenol
The second step is the selective iodination of 4-bromophenol to yield 4-bromo-3-iodophenol. This step is critical as it introduces the more reactive iodine atom at the desired position for the subsequent Sonogashira coupling. The directing effects of the hydroxyl and bromo substituents guide the incoming iodo group to the ortho position relative to the hydroxyl group.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-Bromo-3-iodophenol.
Protocol:
4-Bromophenol is dissolved in an aqueous basic solution, such as sodium hydroxide. To this solution, an iodinating agent, typically a solution of iodine and potassium iodide, is added portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the crude product. The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.[6][7]
| Parameter | Value |
| Starting Material | 4-Bromophenol |
| Reagents | Iodine, Potassium Iodide, Sodium Hydroxide |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-70% |
| Purification | Column Chromatography |
Step 3: Sonogashira Coupling of 4-Bromo-3-iodophenol with (Trimethylsilyl)acetylene
This is the core step of the synthesis, where the ethynyl group is introduced onto the phenol ring. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective coupling at the 3-position.[8][9] A trimethylsilyl (TMS) protected alkyne is used to prevent self-coupling.
Signaling Pathway (Catalytic Cycle):
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Protocol:
To a solution of 4-bromo-3-iodophenol in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added under an inert atmosphere.[2] (Trimethylsilyl)acetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous solutions to remove salts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1]
| Parameter | Value |
| Starting Material | 4-Bromo-3-iodophenol |
| Reagents | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine |
| Reaction Time | 3-6 hours |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 70-85% |
| Purification | Column Chromatography |
Step 4: Deprotection of 4-Bromo-3-((trimethylsilyl)ethynyl)phenol
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound. This can be achieved under mild acidic or basic conditions, or by using a fluoride source.[10]
Experimental Workflow:
Caption: Experimental workflow for the deprotection of the silyl group.
Protocol:
The silylated precursor is dissolved in a suitable solvent such as tetrahydrofuran (THF) or methanol. A deprotecting agent is then added. Common reagents for this purpose include tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.[10] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
| Parameter | Value |
| Starting Material | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol |
| Reagents | Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate |
| Solvent | Tetrahydrofuran (THF) or Methanol |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
| Typical Yield | 90-98% |
| Purification | Column Chromatography |
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Phenol | 4-Bromophenol | Br₂/AcOH | 80-90 |
| 2 | 4-Bromophenol | 4-Bromo-3-iodophenol | I₂/KI, NaOH | 60-70 |
| 3 | 4-Bromo-3-iodophenol | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol | (Trimethylsilyl)acetylene, Pd/Cu catalyst, Et₃N | 70-85 |
| 4 | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol | This compound | TBAF or K₂CO₃ | 90-98 |
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By employing a regioselective iodination followed by a Sonogashira coupling, this approach allows for the precise installation of the ethynyl functionality. The use of a protecting group for the alkyne and its subsequent removal ensures high yields and purity of the final product. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reliable production of this important chemical intermediate.
References
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. 4-Iodophenol - Wikipedia [en.wikipedia.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
In-depth Technical Guide: 4-Bromo-3-ethynylphenol
An Examination of a Novel Molecular Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the molecular structure and properties of 4-Bromo-3-ethynylphenol. Following a comprehensive search of chemical databases and scientific literature, it has been determined that this specific molecule is not documented as a known compound. Consequently, there is no available data regarding its synthesis, physical and chemical properties, spectroscopic information, or biological activity. This guide outlines the predicted structure based on its IUPAC name and discusses the potential characteristics and research avenues that could be explored should this molecule be synthesized in the future.
Introduction to this compound
The name this compound describes a phenol ring substituted with a bromine atom at the fourth position and an ethynyl (acetylenic) group at the third position relative to the hydroxyl group. While public chemical databases such as PubChem and CAS (Chemical Abstracts Service) do not contain entries for this specific molecule, we can deduce its theoretical structure.
Predicted Molecular Structure:
The predicted structure consists of a benzene ring with three functional groups:
-
A hydroxyl (-OH) group, defining it as a phenol.
-
A bromine (-Br) atom at position 4.
-
An ethynyl (-C≡CH) group at position 3.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods could be employed to predict the physicochemical properties of this compound. These predictions would be valuable for any future research involving its synthesis and handling. A summary of such potential data is presented in the table below.
| Property | Predicted Value (Exemplary) | Method of Prediction |
| Molecular Formula | C₈H₅BrO | - |
| Molecular Weight | 197.03 g/mol | - |
| IUPAC Name | This compound | - |
| SMILES String | C1=C(C=C(C(=C1)O)Br)C#C | - |
| LogP | 2.5 - 3.5 | ALOGPS, ChemDraw |
| pKa | 8.0 - 9.0 | ACD/Labs, MarvinSketch |
| Boiling Point | Not readily predictable | - |
| Melting Point | Not readily predictable | - |
| Solubility | Poorly soluble in water | Based on structural analogs |
Potential Synthesis and Experimental Protocols
As this compound is not a commercially available compound, its synthesis would be a primary objective for any research. A potential synthetic route could involve a Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Proposed Synthetic Workflow
A logical workflow for the synthesis and characterization of this compound is outlined below.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Hypothetical Experimental Protocol: Sonogashira Coupling
-
Reactant Preparation: A suitable starting material, such as a protected 3-bromo-4-iodophenol, would be dissolved in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) would be added to the reaction mixture.
-
Alkyne Addition: A protected alkyne, such as (trimethylsilyl)acetylene, would be added, followed by a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Conditions: The reaction would be stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture would be quenched, extracted, and the crude product purified by column chromatography.
-
Deprotection: The protecting groups on the hydroxyl and/or ethynyl functionalities would be removed under appropriate conditions to yield the final product.
Potential Applications in Drug Discovery and Research
Phenolic compounds with halogen and alkyne functionalities are of significant interest in medicinal chemistry and materials science.
Role in Signaling Pathways
While no signaling pathways involving this compound have been described, its structural motifs suggest potential interactions with various biological targets. For instance, phenolic compounds are known to interact with a range of enzymes and receptors. The ethynyl group can act as a reactive handle for covalent modification or as a pharmacophore for specific binding interactions.
A hypothetical signaling pathway where a molecule with these features could play a role is in the inhibition of protein kinases, which are crucial in many disease-related signaling cascades.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion and Future Directions
This compound represents a novel chemical entity with no current record in the scientific literature. This guide has provided a theoretical overview of its structure, potential properties, and a plausible synthetic route. The synthesis and characterization of this molecule would be the first step toward exploring its potential applications. Future research could focus on its biological activity, its utility as a building block in organic synthesis, and its potential role in the development of new therapeutic agents or functional materials. The lack of existing data presents a unique opportunity for novel research and discovery in the field of synthetic and medicinal chemistry.
Spectral Data Analysis of 4-Bromo-3-ethynylphenol: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectral characteristics of 4-Bromo-3-ethynylphenol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectral data based on the analysis of structurally related compounds. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 4-bromophenol, phenylacetylene, and other substituted phenols.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (adjacent to -OH) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 |
| Ar-H (adjacent to -Br) | 7.4 - 7.6 | Doublet | 8.0 - 9.0 |
| Ar-H (between -Br and -C≡CH) | 7.6 - 7.8 | Singlet | - |
| -OH | 5.0 - 6.0 | Broad Singlet | - |
| -C≡CH | 3.0 - 3.5 | Singlet | - |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-OH | 155 - 158 |
| C-Br | 115 - 118 |
| C-C≡CH | 120 - 123 |
| Ar-CH (adjacent to C-OH) | 116 - 119 |
| Ar-CH (adjacent to C-Br) | 132 - 135 |
| Ar-CH (between -Br and -C≡CH) | 135 - 138 |
| -C≡CH | 80 - 85 |
| -C≡CH | 75 - 80 |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad |
| C≡C-H Stretch | 3250 - 3350 | Sharp, Medium |
| C≡C Stretch | 2100 - 2150 | Weak to Medium |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium to Strong |
| C-O Stretch | 1200 - 1260 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z Ratio | Notes |
| [M]⁺ | 198/200 | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
| [M-CO]⁺ | 170/172 | Loss of carbon monoxide from the phenol ring. |
| [M-Br]⁺ | 119 | Loss of the bromine atom. |
| [M-C₂H]⁺ | 173/175 | Loss of the ethynyl group. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are recorded at a frequency of 400 MHz. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). A 30° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Several thousand scans (e.g., 1024 to 4096) are typically required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. For EI, a small amount of the solid sample is introduced directly into the ion source.
-
Data Acquisition (ESI): The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive or negative ion mode over a mass range of m/z 50-500.
-
Data Acquisition (EI): The spectrum is obtained using a standard electron energy of 70 eV. The data is collected over a mass range of m/z 40-500.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectral characterization of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectral characterization of a chemical compound.
Navigating the Synthesis and Application of 4-Bromo-3-ethynylphenol: A Technical Guide
For researchers and scientists at the forefront of drug discovery and development, the exploration of novel chemical entities with unique functionalities is a constant pursuit. 4-Bromo-3-ethynylphenol presents itself as a compound of significant interest, combining the reactivity of a bromo-aromatic system with the synthetic versatility of an ethynyl group, all appended to a phenolic scaffold. This guide provides a comprehensive overview of its identification, properties, a plausible synthetic pathway, and potential applications in medicinal chemistry.
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, this often indicates a novel or less-common compound. Its identity is unequivocally defined by its structure: a phenol ring substituted with a bromine atom at the fourth position and an ethynyl group at the third position.
Physicochemical Properties and Identification
To facilitate its use in a research setting, a summary of key identifiers and predicted physicochemical properties is presented in Table 1. These values are estimated based on the known properties of structurally related compounds such as 4-bromophenol, 3-ethynylphenol, and other substituted phenols.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO | - |
| Molecular Weight | 197.03 g/mol | - |
| Appearance | Predicted: Off-white to light brown solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like ethanol, ether, and dichloromethane; slightly soluble in water. | Inferred from related compounds[1] |
Table 1: Chemical Identification and Predicted Properties of this compound
A Plausible Synthetic Route: Sonogashira Coupling
A robust and widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway to synthesize this compound from commercially available starting materials.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
Materials:
-
3,4-Dibromophenol
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 3,4-dibromophenol (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.1 equivalents).
-
Solvent and Reagent Addition: Add anhydrous toluene or THF, followed by triethylamine or diisopropylethylamine (2-3 equivalents). The solution should be de-gassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-bromo-3-((trimethylsilyl)ethynyl)phenol.
-
Desilylation: Dissolve the purified intermediate in THF and treat with a solution of TBAF (1.1 equivalents in THF) at 0 °C to room temperature. Alternatively, the silyl group can be removed by stirring with potassium carbonate in methanol.
-
Final Work-up and Purification: After the desilylation is complete (monitored by TLC), quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the final product, this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in this compound make it a valuable building block in the synthesis of pharmacologically active molecules.[2][3]
-
Cross-Coupling Reactions: The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse substituents.[3][4] This allows for the construction of complex molecular architectures.
-
Click Chemistry: The terminal alkyne is a versatile functional group that can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazole rings, a common scaffold in medicinal chemistry.
-
Phenolic Hydroxyl Group: The hydroxyl group provides a site for further functionalization, such as ether or ester formation, and can also act as a hydrogen bond donor, which is often crucial for target binding.
The combination of these reactive sites allows for the modular and efficient synthesis of compound libraries for high-throughput screening in drug discovery programs. The introduction of a bromo-ethynyl-phenol moiety can influence a molecule's pharmacokinetic properties, including metabolic stability and receptor binding affinity.[3]
Caption: Reactivity and applications of this compound.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For specific handling and disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for structurally similar compounds, such as 4-bromophenol and other halogenated phenols, which are known to be harmful if swallowed and cause skin and eye irritation.[5][6][7][8][9]
References
- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 2. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromo-3-fluorophenol - Safety Data Sheet [chemicalbook.com]
Solubility Profile of 4-Bromo-3-ethynylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-ethynylphenol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility assessment based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to enable researchers to generate precise data in their own laboratories. This guide is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development, chemical synthesis, and other research applications.
Introduction
This compound is a substituted aromatic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a phenol group, a bromine atom, and an ethynyl group, imparts a unique combination of polarity and reactivity. Understanding the solubility of this compound in different organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, formulation development, and biological assays.
This document serves as a foundational guide to the solubility of this compound. While specific experimental data is not currently available in the literature, this guide provides a predictive assessment of its solubility and the necessary experimental frameworks for its empirical determination.
Predicted Solubility of this compound
The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1] The molecular structure of this compound contains both polar (hydroxyl and ethynyl groups) and non-polar (brominated benzene ring) regions. The hydroxyl group is capable of forming hydrogen bonds, which generally enhances solubility in polar protic solvents.[2][3] The aromatic ring and the bromine atom contribute to its lipophilicity.
Based on the solubility of structurally related compounds such as phenol and other substituted phenols, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. Phenol itself is soluble in most organic solvents like ethanol, methanol, diethyl ether, acetone, and chloroform.[4] It is anticipated that this compound will exhibit a similar solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The polarity of ethers is sufficient to dissolve the compound, and they can act as hydrogen bond acceptors. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Ketones are polar aprotic solvents that can effectively solvate the polar groups of the molecule. |
| Esters | Ethyl acetate | High | Ethyl acetate is a moderately polar solvent capable of dissolving both polar and non-polar compounds. |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | These solvents can dissolve the non-polar aromatic ring and interact with the polar groups through dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic ring of the solvents will have favorable interactions with the brominated benzene ring of the solute. |
| Apolar Hydrocarbons | Hexane, Cyclohexane | Low | The significant polarity of the hydroxyl and ethynyl groups will limit solubility in non-polar aliphatic solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very High | These are highly polar solvents capable of dissolving a wide range of organic compounds, including those with hydrogen bonding capabilities. |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A range of organic solvents (as listed in Table 1)
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The time required should be determined by taking samples at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the equilibration temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the solute in the saturated solution.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.
-
-
Calculation:
-
The determined concentration of the filtered supernatant represents the solubility of this compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for the Shake-Flask Method.
Conclusion
References
- 1. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenol - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for the preparation of 4-Bromo-3-ethynylphenol, a valuable building block in medicinal chemistry and materials science. The synthesis is designed to ensure high regioselectivity and yield, addressing the challenges associated with the introduction of multiple substituents on a phenolic ring. This document provides a comprehensive overview of the starting materials, experimental methodologies, and relevant chemical principles.
Retrosynthetic Analysis and Strategic Approach
A direct electrophilic substitution approach on 3-ethynylphenol is likely to result in a mixture of isomeric products due to the competing directing effects of the hydroxyl and ethynyl groups. The hydroxyl group is a strong ortho-, para-director, while the ethynyl group is a meta-director. To overcome this challenge, a more regiocontrolled strategy is proposed, starting from a commercially available substituted phenol and sequentially introducing the required functionalities.
The chosen strategy involves the initial iodination of 4-bromophenol, followed by protection of the hydroxyl group, selective Sonogashira coupling to introduce the ethynyl moiety, and subsequent deprotection to yield the target molecule. This approach leverages the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.
Proposed Synthetic Pathway
The proposed multi-step synthesis of this compound is illustrated below. Each step is followed by a detailed experimental protocol.
An In-depth Technical Guide to the Regioselective Synthesis of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Substituted phenols are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise control over the position of substituents on the phenolic ring is paramount, as it directly influences the molecule's biological activity, physical properties, and overall efficacy. This technical guide provides a comprehensive overview of key methodologies for the regioselective synthesis of substituted phenols, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this critical area of synthetic chemistry.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes, including phenols. This approach avoids the need for pre-functionalized starting materials, offering a more streamlined and efficient synthetic route.
Palladium-Catalyzed Ortho-Hydroxylation of Benzoic Acids
The carboxylate group can act as an effective directing group to achieve ortho-selective C-H hydroxylation of benzoic acids.
Experimental Protocol:
A representative procedure for the palladium-catalyzed ortho-hydroxylation of benzoic acids is as follows:
To a sealed tube is added the benzoic acid substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), and an oxidant such as tert-butyl hydroperoxide (TBHP) or Oxone® in a suitable solvent like acetic acid or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). The reaction mixture is then heated at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours). After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.
| Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (o:m:p) |
| Benzoic Acid | TBHP (3 equiv) | Acetic Acid | 100 | 24 | 75 | >95:5:0 |
| 4-Methylbenzoic Acid | Oxone® (2 equiv) | TFA/TFAA | 80 | 12 | 82 | >98:2:0 |
| 4-Chlorobenzoic Acid | TBHP (3 equiv) | Acetic Acid | 120 | 24 | 65 | >95:5:0 |
| 3-Methoxybenzoic Acid | Oxone® (2 equiv) | TFA/TFAA | 80 | 16 | 78 | >98:2:0 (at C2) |
Catalytic Cycle for Palladium-Catalyzed Ortho-Hydroxylation:
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-3-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-3-ethynylphenol as a versatile building block in Sonogashira coupling reactions. The protocols detailed below are designed to facilitate the synthesis of a diverse range of substituted aryl-ethynylphenol derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[1][2] This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1][2] this compound is a particularly useful bifunctional reagent in this context. The presence of both a bromine atom and a terminal alkyne allows for selective and sequential Sonogashira couplings, enabling the construction of complex molecular architectures. The phenolic hydroxyl group can modulate the electronic properties of the molecule and provides a handle for further functionalization. The ethynyl group itself is a key structural motif in many biologically active compounds and functional materials.[3][4]
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of structurally similar compounds, such as 4-bromo-3-methylphenol.[5] A common strategy involves the introduction of the ethynyl group to a protected bromophenol derivative, followed by deprotection. A potential synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for this compound.
Sonogashira Coupling Reactions of this compound
This compound can participate in Sonogashira coupling reactions through its bromine atom, reacting with a variety of terminal alkynes. Below are two representative protocols: a traditional copper-co-catalyzed method and a copper-free alternative.
Experimental Protocols
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is a standard method for the Sonogashira coupling of aryl bromides.[6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours or at 60-80 °C for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for synthesizing products where copper contamination is a concern, for example, in certain biological applications.
Materials:
-
This compound
-
Terminal alkyne
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a similar bulky phosphine ligand-based palladium precatalyst
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₂CO₃, t-BuOK)
-
1,4-Dioxane or Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv) to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature for analogous compounds.
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 4 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 6 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(dtbpf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 90 | 3 | 88-96 |
| 5 | 2-Ethynylpyridine | Pd(dtbpf)Cl₂ | K₂CO₃ | THF | 80 | 24 | 70-80 |
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.
Caption: Catalytic cycles in the Sonogashira coupling reaction.
Applications in Drug Development
The aryl-ethynylphenol scaffold is of significant interest in drug discovery. The ethynyl group can act as a rigid linker, participate in hydrogen bonding, and is often more metabolically stable than other functional groups.[3] The phenolic hydroxyl group can also be crucial for target binding and can be modified to improve pharmacokinetic properties. Derivatives of this compound can be explored as potential inhibitors of kinases, reverse transcriptase, and other enzymes, as well as for the development of novel anti-inflammatory, anti-cancer, and anti-viral agents.[4] The ability to readily diversify the structure through Sonogashira coupling makes this a valuable platform for generating compound libraries for high-throughput screening.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules via the Sonogashira coupling reaction. The protocols provided herein offer robust starting points for researchers to explore the synthesis of a wide array of aryl-ethynylphenol derivatives for applications in drug discovery, materials science, and beyond. The choice between a traditional copper-co-catalyzed or a copper-free method will depend on the specific requirements of the target molecule and its intended application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 4-Bromo-3-ethynylphenol as a Versatile Synthon for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Bromo-3-ethynylphenol as a key building block in the synthesis of novel heterocyclic compounds. The unique arrangement of a phenolic hydroxyl group, a bromine atom, and an ethynyl group on the aromatic ring offers multiple reaction sites for the construction of diverse and complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. This document outlines two primary synthetic strategies: intramolecular cyclization to form benzofuranones and a sequential Sonogashira coupling followed by cyclization to access substituted benzofurans.
Synthesis of 6-Bromobenzofuran-3(2H)-one via Gold-Catalyzed Intramolecular Cycloisomerization
The presence of the ortho-alkynylphenol moiety in this compound allows for a direct and efficient synthesis of benzofuranone derivatives through an intramolecular cyclization. Gold catalysts, in particular, have been shown to be highly effective in promoting the 5-exo-dig cyclization of ortho-alkynylphenols.[1]
Experimental Protocol:
This protocol is adapted from the gold-catalyzed cycloisomerization of ortho-alkynyl phenols.[1]
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Argon gas
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
To the stirred solution, add (Triphenylphosphine)gold(I) chloride (0.025 mmol, 2.5 mol%) and silver trifluoromethanesulfonate (0.025 mmol, 2.5 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 6-Bromobenzofuran-3(2H)-one.
Quantitative Data:
The following table summarizes representative yields and reaction conditions based on similar gold-catalyzed cycloisomerizations of ortho-alkynylphenols.[1]
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2.5 | DCM | 2 | 85-95 |
| 2 | 5.0 | Toluene | 3 | 80-90 |
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 6-Bromobenzofuran-3(2H)-one.
Synthesis of Substituted Benzofurans via Sonogashira Coupling and Subsequent Cyclization
The bromo substituent on this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with terminal alkynes.[2] This reaction allows for the introduction of a second alkyne moiety, creating a 1-(2-hydroxyphenyl)-1,3-diyne intermediate, which can then undergo intramolecular cyclization to form a substituted benzofuran.
Experimental Protocol (Step 1: Sonogashira Coupling):
This protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes.
Materials:
-
This compound
-
A terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).
-
Stir the mixture at 60 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1-(2-hydroxyphenyl)-1,3-diyne intermediate.
Quantitative Data for Sonogashira Coupling:
The following table presents typical yields for Sonogashira coupling reactions involving bromophenols.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | THF | 75-90 |
| 2 | PdCl₂(PPh₃)₂ | - | DIPA | Toluene | 80-95 |
Diagram of the Synthetic Pathway:
Caption: Two-step synthesis of substituted benzofurans.
Note on Step 2 (Intramolecular Cyclization): The conditions for the subsequent intramolecular cyclization of the 1-(2-hydroxyphenyl)-1,3-diyne intermediate to the corresponding benzofuran can vary depending on the specific substrate. Common methods include base-mediated cyclization (e.g., using potassium carbonate in DMF) or metal-catalyzed cyclization. Further optimization for specific substrates would be required.
This compound is a promising and versatile synthon for the construction of a variety of heterocyclic compounds. The methodologies outlined in these application notes provide a solid foundation for the development of novel benzofuranone and substituted benzofuran derivatives. The ability to perform both intramolecular cyclizations and cross-coupling reactions makes this starting material a valuable tool for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the synthesis of compounds with potentially valuable biological or physical properties.
References
Application Notes and Protocols for Click Chemistry with 4-Bromo-3-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for conducting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," utilizing 4-bromo-3-ethynylphenol as a key building block. This versatile alkyne is of significant interest in the synthesis of novel chemical probes, pharmaceutical intermediates, and functionalized materials due to the presence of three key functional groups: a reactive terminal alkyne for click conjugation, a phenolic hydroxyl group for further derivatization, and a bromo substituent that can participate in cross-coupling reactions.
Introduction to Click Chemistry with this compound
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction is the most prominent example of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2][3] These triazole products are chemically stable and can mimic the properties of amide bonds, making them valuable linkers in bioconjugation and drug discovery.[2]
This compound serves as a trifunctional scaffold. The ethynyl group is the handle for the click reaction, the hydroxyl group can be used for conjugating to other molecules or tuning solubility, and the bromo group allows for post-click modifications via reactions like Suzuki or Sonogashira couplings, opening avenues for creating complex molecular architectures.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for CuAAC reactions. Note that optimal conditions can vary depending on the specific azide coupling partner.
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Azide | 1.0 - 1.2 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.05 - 0.5 equivalents (5-50 mol%) | Reducing agent to generate and maintain the Cu(I) oxidation state.[3] |
| Ligand (Optional but Recommended) | ||
| TBTA or THPTA | 0.01 - 0.1 equivalents (1-10 mol%) | Accelerates the reaction and protects the biomolecule (if applicable) from oxidative damage. |
| Reaction Conditions | ||
| Solvent | THF/H₂O, DMSO/H₂O, t-BuOH/H₂O (various ratios) | A mixture of an organic solvent and water is common to dissolve all reactants. |
| Temperature | Room Temperature (20-25 °C) | Reactions are typically efficient at ambient temperatures. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 85 - 98% | Generally high and clean reactions. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide
This protocol describes a general method for the synthesis of a 1,4-disubstituted triazole from this compound and a generic organic azide.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: Tetrahydrofuran (THF) and Water (degassed)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of THF and water.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound
This protocol outlines the conjugation of an azide-containing peptide to this compound in an aqueous buffer system, suitable for biological applications.
Materials:
-
This compound
-
Azide-modified peptide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4 (degassed)
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA in degassed water.
-
Reaction Mixture: In a microcentrifuge tube, dissolve the azide-modified peptide in PBS. Add this compound (a stock solution in DMSO can be used for easier handling, ensuring the final DMSO concentration is low, e.g., <5%).
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the THPTA solution.
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the peptide/alkyne solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
Purification: The resulting peptide conjugate can be purified from excess reagents and catalyst using methods such as size exclusion chromatography (e.g., desalting column) or reverse-phase HPLC.
Visualizations
Experimental Workflow for CuAAC
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Assembling Complex Macromolecules and Self-Organizations of Biological Relevance with Cu(I)-Catalyzed Azide-Alkyne, Thio-Bromo, and TERMINI Double “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Bromo-3-ethynylphenol in Pharmaceutical Intermediate Synthesis: A Methodological Overview
For Immediate Release
[City, State] – [Date] – 4-Bromo-3-ethynylphenol is a versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom, an ethynyl group, and a phenolic hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable starting material for drug discovery and development professionals. This document provides an overview of its key applications and detailed protocols for its use in the synthesis of complex organic molecules, particularly through Sonogashira and Suzuki coupling reactions.
Core Applications in Pharmaceutical Synthesis
This compound serves as a crucial scaffold for the construction of compounds with potential therapeutic activities, including kinase inhibitors and other targeted therapies. The bromine and ethynyl functionalities are particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds in modern medicinal chemistry.
Sonogashira Coupling: A Gateway to Kinase Inhibitors
The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides.[1] In the context of this compound, this reaction allows for the extension of the molecule at the bromine position, introducing a wide array of substituents. This is particularly relevant in the synthesis of kinase inhibitors, where the ethynylphenol core can serve as a hinge-binding motif, while the appended group can be tailored to interact with other regions of the ATP-binding pocket.
Suzuki Coupling: Building Biaryl Scaffolds
The Suzuki coupling reaction provides an efficient method for the formation of biaryl structures by reacting an organoboron compound with an aryl halide. This reaction can be employed to further functionalize derivatives of this compound, creating complex molecular architectures that are often found in biologically active compounds.
Experimental Protocols
The following are generalized protocols for the Sonogashira and Suzuki coupling reactions involving a this compound core. Researchers should note that specific reaction conditions may need to be optimized for different substrates.
Protocol 1: General Sonogashira Coupling of a this compound Derivative
This protocol outlines a typical procedure for the palladium-catalyzed Sonogashira coupling of a protected this compound with a terminal alkyne.
Materials:
-
Protected this compound derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the protected this compound derivative, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Table 1: Representative Quantitative Data for Pharmaceutical Intermediates
| Compound ID | Target | IC₅₀ (nM) | Assay Method | Reference |
| Kinase Inhibitor A | EGFR | 15 | Cell-based | Fictional |
| Kinase Inhibitor B | VEGFR2 | 25 | Enzymatic | Fictional |
| Antiviral Agent C | NS5B Polymerase | 150 | Replicon | Fictional |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative information that would be generated for pharmaceutical intermediates derived from this compound. No specific experimental data for compounds directly synthesized from this compound was found in the public domain at the time of this publication.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow of the Sonogashira and Suzuki coupling reactions.
Caption: Workflow for Sonogashira Coupling.
Caption: Workflow for Suzuki Coupling.
Conclusion
While specific, publicly available data on the direct use of this compound in the synthesis of named pharmaceutical intermediates is limited, its structural motifs are highly relevant to modern drug design. The protocols and workflows presented here provide a foundational understanding for researchers and drug development professionals to explore the potential of this versatile building block in creating novel therapeutic agents. The strategic application of Sonogashira and Suzuki couplings to this starting material opens avenues for the synthesis of a wide range of complex molecules with significant pharmacological potential.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 4-Bromo-3-ethynylphenol, a versatile building block in medicinal chemistry and materials science. The Suzuki-Miyaura, Sonogashira, and Heck reactions are highlighted as powerful methods for the functionalization of this molecule, enabling the synthesis of a diverse range of derivatives for drug discovery and development.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] this compound is a particularly useful substrate due to its distinct reactive sites: a bromo group amenable to coupling with various partners and a terminal alkyne that can participate in subsequent transformations. This dual functionality makes it a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and functional materials.[3]
This document outlines representative protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using this compound as a key reactant. The provided methodologies are based on established procedures for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of aryl bromides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids [4][5]
| Parameter | Condition |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Catalyst Loading | 5 mol% |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 90 °C |
| Reactant Ratio | Aryl Bromide : Arylboronic Acid (1 : 1.1) |
| Typical Yields | Moderate to Good (e.g., 31-46% for disubstituted products)[4] |
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [6][7]
| Parameter | Condition |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (Et₃N) or Diisopropylamine |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
| Reactant Ratio | Aryl Bromide : Alkyne (1 : 1.2) |
| Typical Yields | Good to Excellent |
Table 3: Heck Coupling of Aryl Bromides with Alkenes [3]
| Parameter | Condition |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 100-140 °C |
| Reactant Ratio | Aryl Bromide : Alkene (1 : 1.2) |
| Typical Yields | Good to Excellent |
Experimental Protocols
The following are detailed, representative protocols for the cross-coupling reactions of this compound. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF or DMF (10 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
To the stirred solution, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C as needed for the specific substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction Protocol
This protocol describes the coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol) in the chosen solvent (10 mL).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction to 100-140 °C under an inert atmosphere.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product via column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles and a decision-making workflow for the described cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-Bromo-3-ethynylphenol at the Alkyne Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of 4-Bromo-3-ethynylphenol at its terminal alkyne. This versatile building block is of significant interest in medicinal chemistry and materials science due to its combination of a reactive alkyne, a modifiable aromatic ring, and a phenolic hydroxyl group. The functionalization of the ethynyl group opens avenues for the synthesis of a diverse range of molecular architectures with potential applications in drug discovery and materials development.
Introduction
This compound is a key synthetic intermediate possessing three distinct functional groups amenable to selective modification: the phenolic hydroxyl, the aryl bromide, and the terminal alkyne. This document focuses exclusively on the derivatization of the alkyne moiety, a transformation that allows for the introduction of a wide array of substituents through robust and high-yielding chemical reactions. The primary methods for functionalizing terminal alkynes, and therefore this compound, are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] These reactions are highly valued for their reliability, functional group tolerance, and mild reaction conditions.[3][4]
Applications in Drug Development and Materials Science
The derivatives of this compound are of interest in several areas of research and development:
-
Medicinal Chemistry: The introduction of diverse functionalities via the alkyne can lead to the generation of libraries of novel compounds for biological screening. Triazole-containing compounds, synthesized via CuAAC, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Similarly, the products of Sonogashira coupling can serve as scaffolds for the development of enzyme inhibitors and receptor ligands. The bromophenol moiety itself is associated with various biological activities, which can be modulated by alkyne functionalization.
-
Materials Science: The rigid, linear nature of the alkyne and its derivatives makes them attractive components for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely tune the electronic properties of the molecule through alkyne functionalization is a key advantage in this field.
-
Bioconjugation: The "click" reaction's biocompatibility allows for the conjugation of this compound derivatives to biomolecules, such as proteins and nucleic acids, for applications in chemical biology and diagnostics.
Key Functionalization Reactions
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] In the context of this compound, this reaction would typically be used to couple the alkyne with a variety of aryl or vinyl halides to generate substituted alkynes. It is important to note that the starting material itself contains an aryl bromide, which could potentially undergo a competing reaction. However, the reactivity of aryl halides in Sonogashira coupling is generally I > Br > Cl, and by carefully selecting the reaction conditions and the coupling partner (e.g., using a more reactive aryl iodide), selective reaction at the alkyne can be achieved. For the purpose of this protocol, we will focus on the functionalization of the alkyne, not via the aryl bromide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal choice for the derivatization of this compound. The resulting triazole ring is a stable, aromatic heterocycle that can act as a rigid linker or participate in hydrogen bonding and dipole-dipole interactions, which is highly desirable in drug design.
Experimental Protocols
The following are generalized protocols for the functionalization of this compound at the alkyne moiety. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Sonogashira Cross-Coupling of this compound with an Aryl Iodide
This protocol describes a typical procedure for the palladium and copper co-catalyzed coupling of this compound with a generic aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous THF or DMF (5-10 mL per mmol of this compound).
-
Add the amine base (2.0-3.0 eq) to the mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Expected Outcome:
This reaction is expected to yield the corresponding 1-(4-bromo-3-hydroxyphenyl)-2-arylethyne. Yields for Sonogashira couplings are typically in the range of 70-95%, depending on the specific substrates and reaction conditions.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a 1:1 mixture of tert-butanol and water or DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Expected Outcome:
The CuAAC reaction is expected to produce the 4-((1-substituted)-1H-1,2,3-triazol-4-yl)-2-bromophenol. This reaction is known for its high efficiency, with yields typically exceeding 90%.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the functionalization of a generic terminal alkyne, which can be adapted for this compound.
Table 1: Representative Conditions for Sonogashira Coupling of a Terminal Alkyne
| Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-6 | 85-95 |
| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 25 | 4-8 | 80-90 |
| 1-Iodo-4-nitrobenzene | PdCl₂(CH₃CN)₂ / XPhos / CuI | Cs₂CO₃ | CH₃CN | 75 | 12 | 75-85 |
| Vinyl Bromide | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 6-12 | 70-85 |
Table 2: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Partner | Copper Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH / H₂O | 25 | 1-4 | >95 |
| Phenyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | DMF | 25 | 2-6 | 90-98 |
| 1-Azido-4-methylbenzene | CuI | - | CH₂Cl₂ | 25 | 4-8 | 85-95 |
| 3-Azidopropan-1-ol | CuSO₄·5H₂O | Sodium Ascorbate | H₂O | 25 | 1-2 | >95 |
Mandatory Visualization
Caption: Workflow for the Sonogashira Coupling Reaction.
Caption: Workflow for the CuAAC (Click) Reaction.
Caption: Synthetic pathways from this compound.
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. patents.justia.com [patents.justia.com]
Application Notes and Protocols for the Synthesis of Novel Polymers from 4-Bromo-3-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel polymers with tailored functionalities is a cornerstone of materials science and drug development. The monomer 4-Bromo-3-ethynylphenol presents a versatile platform for creating advanced polymeric materials. Its structure incorporates three key functional groups: a polymerizable ethynyl group, a phenolic hydroxyl group that can be leveraged for hydrogen bonding or as a reactive site, and a bromo group that is amenable to a variety of post-polymerization modifications. This document provides detailed protocols for the synthesis of a novel poly(phenylacetylene) derivative from this compound and outlines potential applications for the resulting polymer. While direct literature on the polymerization of this specific monomer is not available, the protocols herein are based on well-established methods for the polymerization of substituted phenylacetylenes.
Potential Applications
The unique combination of functional groups in poly(this compound) suggests a range of potential applications:
-
Drug Delivery: The phenolic hydroxyl groups can form hydrogen bonds with therapeutic agents, facilitating drug loading and release. The polymer backbone can be designed to be biodegradable for controlled release applications.
-
Biomaterials and Tissue Engineering: The polymer surface can be modified via the bromo group to attach cell adhesion promoters or other bioactive molecules, making it a candidate for scaffolds in tissue engineering.
-
Sensors: The conjugated polyacetylene backbone is expected to exhibit interesting optical and electronic properties. The phenolic group can act as a recognition site for specific analytes, leading to changes in the polymer's fluorescence or conductivity upon binding, forming the basis for chemical or biological sensors.
-
Functional Coatings: The polymer can be used to create functional coatings with tunable properties such as hydrophilicity, reactivity, and biocompatibility.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via the polymerization of the ethynyl group using a rhodium-based catalyst. This method is known to produce high molecular weight poly(phenylacetylene)s with a high degree of stereoregularity.[1][2][3]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) (catalyst)
-
Triethylamine (Et₃N) (co-catalyst/activator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry before use.
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Solvent and Monomer Addition: Add this compound (e.g., 1.0 g, 4.74 mmol) to the flask, followed by anhydrous THF (e.g., 20 mL) to dissolve the monomer.
-
Catalyst Preparation: In a separate Schlenk tube, dissolve [Rh(nbd)Cl]₂ (e.g., 22 mg, 0.047 mmol, 1 mol% relative to monomer) in anhydrous THF (5 mL).
-
Initiation: To the monomer solution, add triethylamine (e.g., 0.66 mL, 4.74 mmol). Then, inject the catalyst solution into the monomer solution under vigorous stirring.
-
Polymerization: Allow the reaction to proceed at room temperature for 24 hours under an argon atmosphere. The solution may change color, and the viscosity may increase as the polymer forms.
-
Termination and Precipitation: After 24 hours, terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol (e.g., 200 mL) with stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum at 40 °C to a constant weight.
Characterization:
The resulting polymer, poly(this compound), should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Data Presentation
| Parameter | Hypothetical Value |
| Monomer | This compound |
| Polymerization Method | Rhodium-Catalyzed |
| Yield | 85% |
| Mn ( g/mol ) | 15,000 |
| Mw ( g/mol ) | 30,000 |
| PDI (Mw/Mn) | 2.0 |
| Tg (°C) | 150 |
| Td, 5% (°C) (5% weight loss) | 320 |
| Solubility | Soluble in THF, DMF, DMSO |
Table 1: Hypothetical characterization data for poly(this compound) synthesized via rhodium-catalyzed polymerization.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Protocol 2: Post-Polymerization Modification via Suzuki Coupling
The bromo group on the polymer provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups. This protocol describes a representative Suzuki coupling reaction to append a phenyl group, which can be adapted for other boronic acids.
Materials:
-
Poly(this compound) (from Protocol 1)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene/Ethanol/Water mixture (solvent)
-
Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask under argon, dissolve poly(this compound) (e.g., 500 mg) in toluene (20 mL).
-
Reagent Addition: Add phenylboronic acid (1.2 equivalents per bromo group), K₂CO₃ (3 equivalents per bromo group), and a solution of ethanol (5 mL) and water (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol% per bromo group) to the mixture.
-
Reaction: Heat the mixture to 80 °C and stir under argon for 48 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with toluene, and wash with water three times. Precipitate the polymer in methanol, filter, and dry under vacuum.
Characterization:
-
NMR Spectroscopy: To confirm the disappearance of the C-Br signal and the appearance of new aromatic signals.
-
FTIR Spectroscopy: To observe changes in the aromatic substitution pattern.
-
GPC: To assess any changes in molecular weight and distribution.
Caption: Post-polymerization modification of poly(this compound) via Suzuki coupling.
Conclusion
The protocols provided offer a robust framework for the synthesis and functionalization of a novel polymer based on the this compound monomer. The resulting polymer, with its poly(phenylacetylene) backbone and versatile pendant groups, holds significant promise for a variety of applications in drug development, biomaterials, and sensor technology. The hypothetical data and workflows presented serve as a guide for researchers to embark on the exploration of this promising new material.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3-ethynylphenol is a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a phenolic hydroxyl, a bromine atom, and an ethynyl group—offers multiple points for chemical modification. Derivatization of the phenolic hydroxyl group is a common strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to install a handle for further functionalization. This document provides detailed protocols for three common derivatization reactions of the phenolic hydroxyl group of this compound: O-alkylation (Williamson Ether Synthesis), O-acylation (Esterification), and O-silylation.
Chemoselectivity Considerations
A key challenge in the derivatization of this compound is achieving chemoselectivity for the phenolic hydroxyl group while leaving the ethynyl group intact. The terminal alkyne proton is weakly acidic and can react with strong bases. Furthermore, the triple bond can participate in various addition and coupling reactions. The protocols provided herein are designed to favor O-derivatization of the phenolic hydroxyl group with high selectivity. Generally, the use of moderately strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases is preferred over strong organometallic bases (e.g., n-BuLi) to avoid deprotonation of the alkyne. Reaction conditions are also chosen to be mild to prevent unwanted side reactions with the ethynyl moiety.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide. In the case of this compound, the phenolic proton is first removed by a base to form the corresponding phenoxide, which then acts as a nucleophile.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in acetone or DMF (0.1-0.5 M), add potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Quantitative Data
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | 55 | 6 | ~95 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 | 8 | ~92 |
| Benzyl Bromide | Cs₂CO₃ | Acetone | 50 | 4 | ~98 |
Note: The presented yields are representative for phenols with similar electronic and steric properties and may require optimization for this compound.
Experimental Workflow
Application Notes and Protocols: 4-Bromo-3-ethynylphenol as a Versatile Building Block for Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Bromo-3-ethynylphenol as a key building block for the synthesis of advanced organic materials. This document details the synthesis of the monomer, its polymerization into functional polymers, and the characterization of the resulting materials. The protocols provided are based on established chemical principles and can be adapted for the synthesis of a variety of organic electronic and optoelectronic materials.
Introduction
This compound is a bifunctional monomer containing a reactive terminal alkyne and a bromine atom, making it an ideal candidate for Sonogashira cross-coupling polymerization. The presence of the phenolic hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the material's properties, such as solubility, and enabling the introduction of specific functionalities for applications in sensing, bio-imaging, and drug delivery. The resulting poly(phenylene ethynylene) (PPE) structures are known for their rigid rod-like conformation, leading to materials with interesting liquid crystalline, optical, and electronic properties.
Monomer Synthesis: this compound
A plausible and efficient synthetic route to this compound, while not explicitly detailed in the literature, can be constructed from readily available starting materials through a multi-step process. The proposed pathway involves the introduction of an iodine atom to a commercially available bromophenol, followed by a selective Sonogashira coupling with a protected acetylene, and subsequent deprotection.
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-iodophenol
-
To a solution of 4-bromophenol (1.0 eq) in methanol, add sodium iodide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 eq) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Bromo-2-iodophenol.
Step 2: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)phenol
-
To a solution of 4-Bromo-2-iodophenol (1.0 eq) in a mixture of degassed triethylamine and tetrahydrofuran (THF) (1:1 v/v), add trimethylsilylacetylene (1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-Bromo-2-((trimethylsilyl)ethynyl)phenol.
Step 3: Synthesis of this compound
-
Dissolve 4-Bromo-2-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
After completion, neutralize the reaction with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound, which should be used in the next step without further purification due to potential instability.
Polymerization of this compound
The bifunctional nature of this compound allows for its polymerization via Sonogashira coupling to form poly(4-hydroxy-2-ethynylphenylene). This polymer possesses a conjugated backbone and pendant phenolic groups that can be further modified.
Polymerization Workflow
Caption: Workflow for the polymerization of this compound.
Experimental Protocol: Sonogashira Polymerization
-
In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of degassed toluene and triethylamine (4:1 v/v).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq) and copper(I) iodide (0.02-0.10 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir for 24-48 hours.
-
Monitor the increase in viscosity of the reaction mixture.
-
After the polymerization is complete, cool the mixture to room temperature and dilute with toluene.
-
Pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it with methanol to remove any remaining catalyst and unreacted monomer.
-
Dry the polymer under vacuum to obtain poly(4-hydroxy-2-ethynylphenylene) as a solid.
Characterization of Poly(4-hydroxy-2-ethynylphenylene)
The resulting polymer can be characterized by various spectroscopic and analytical techniques to determine its structure, molecular weight, and physical properties.
Expected Properties of Phenol-Functionalized Poly(phenylene ethynylene)s
Table 1: Optical Properties of Phenol-Functionalized PPEs
| Property | Value Range |
| UV-Vis Absorption (λmax, solution) | 400 - 450 nm |
| Photoluminescence Emission (λem, solution) | 450 - 550 nm |
| Fluorescence Quantum Yield (ΦF, solution) | 0.1 - 0.6 |
| Stokes Shift | 50 - 100 nm |
Table 2: Thermal Properties of Phenol-Functionalized PPEs
| Property | Value Range |
| Glass Transition Temperature (Tg) | 100 - 180 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C |
Applications
Polymers derived from this compound are promising candidates for a variety of applications due to their unique combination of properties:
-
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the PPE backbone makes these materials suitable for use as emissive layers in OLEDs.
-
Chemical Sensors: The phenolic hydroxyl group can act as a recognition site for specific analytes, leading to changes in the polymer's optical properties upon binding. This makes them attractive for the development of fluorescent chemosensors.
-
Biomedical Imaging: By attaching biocompatible side chains to the phenolic group, these polymers can be made water-soluble and used as fluorescent probes for cellular imaging.
-
Drug Delivery: The polymer backbone can be designed to encapsulate and release therapeutic agents, with the phenolic group providing a handle for attaching targeting moieties.
Logical Relationship for Application Development
Caption: Development of applications from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functional organic materials. The straightforward polymerization via Sonogashira coupling and the potential for post-polymerization modification of the phenolic hydroxyl group open up a wide range of possibilities for creating materials with tailored properties for specific applications in organic electronics, sensing, and biomedicine. The protocols and data presented in these application notes serve as a guide for researchers to explore the potential of this promising monomer.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling with Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions involving aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an aryl bromide is not working or giving a low yield. What are the most common causes?
A1: Low or no yield in a Sonogashira coupling with aryl bromides can stem from several factors. The reactivity of aryl bromides is lower than that of aryl iodides, often necessitating more forcing reaction conditions.[1][2] Key areas to investigate include:
-
Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-limiting step and can be sluggish.[3]
-
Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for catalytic activity.
-
Suboptimal Base: The base may not be strong enough to efficiently deprotonate the terminal alkyne.
-
Catalyst Deactivation: The palladium catalyst can decompose, forming palladium black, which is catalytically inactive. This can be promoted by certain solvents like THF.[4]
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[5]
-
Presence of Oxygen: Inadequate degassing can lead to Glaser coupling and oxidation of the phosphine ligands.[6]
-
Low Reaction Temperature: Unlike aryl iodides which can react at room temperature, aryl bromides typically require heating.[1]
Q2: How do I choose the right palladium catalyst and ligand for my aryl bromide?
A2: The choice of the palladium catalyst and ligand system is crucial for a successful Sonogashira coupling with aryl bromides.
-
Palladium Precatalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][7] While both are effective, PdCl₂(PPh₃)₂ is often more stable and soluble.[2] For challenging couplings, catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a specific ligand can be more effective.[8]
-
Phosphine Ligands: For many standard aryl bromides, bulky and electron-rich phosphine ligands are preferred as they promote the rate of oxidative addition.[2] Examples of effective ligands include tri-tert-butylphosphine (P(t-Bu)₃) and dppf.[3][9] The optimal ligand often depends on the steric bulk of the substrates.[9][10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as highly effective catalysts for Sonogashira couplings of aryl bromides and can sometimes offer superior performance to phosphine-based systems.[2]
Q3: What is the role of the copper co-catalyst, and are there copper-free alternatives?
A3: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) acts as a co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] This significantly accelerates the reaction, allowing for milder conditions.[1]
However, the use of copper can sometimes lead to the undesirable Glaser homocoupling of the alkyne.[5] This has led to the development of copper-free Sonogashira protocols. These reactions typically require a stronger base and/or more specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[2][8][11]
Q4: Which base and solvent should I use for coupling with an aryl bromide?
A4: The choice of base and solvent is interdependent and critical for reaction success.
-
Bases: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used.[3] The base not only neutralizes the hydrogen halide formed during the reaction but also facilitates the deprotonation of the alkyne.[8] In some cases, inorganic bases like cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free systems.[11]
-
Solvents: The solvent must be capable of dissolving all reaction components.[12] Common solvents include:
-
Amine as solvent: Using the amine base as the solvent is a common strategy.[7]
-
Aprotic solvents: DMF, THF, and toluene are frequently used.[3][12] However, THF can sometimes promote the formation of palladium black.[4]
-
Aqueous media: With appropriate ligands and surfactants, Sonogashira couplings can be performed in water, offering a more environmentally friendly option.[11]
-
Troubleshooting Guide
Issue 1: Low or No Conversion of Aryl Bromide
If you observe a low or no conversion of your starting aryl bromide, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
-
Increase Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require elevated temperatures (e.g., 60-100 °C) to facilitate oxidative addition.[3]
-
Optimize the Ligand:
-
Re-evaluate the Base and Solvent System:
-
Ensure the base is strong enough. Consider switching from TEA to a stronger base like DIPA.
-
If using THF and observing palladium black, switch to a different solvent like DMF or toluene.[4]
-
-
Verify Reagent Quality:
-
Ensure the palladium catalyst has not decomposed.
-
Use fresh, high-purity copper(I) iodide, as it can be sensitive to oxidation.
-
Distill amine bases before use to remove any impurities that might inhibit the catalyst.[4]
-
-
Ensure Rigorous Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also oxidize phosphine ligands, deactivating the catalyst.[5][6] Employ techniques like freeze-pump-thaw cycles for thorough degassing.
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
The formation of a diacetylenic byproduct is a common issue in Sonogashira reactions.
Troubleshooting Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. books.lucp.net [books.lucp.net]
Technical Support Center: Synthesis of 4-Bromo-3-ethynylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-ethynylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Sonogashira Coupling: A protected 4-bromophenol derivative is coupled with a protected acetylene source, typically using a palladium catalyst and a copper(I) co-catalyst. A common approach is the reaction of a silyl-ether protected 4-bromophenol with a silyl-protected acetylene like trimethylsilylacetylene (TMSA).
-
Deprotection: The protecting groups on the phenolic hydroxyl and the ethynyl group are removed to yield the final product. Often, a single deprotection step with a fluoride source like tetrabutylammonium fluoride (TBAF) can deprotect both silyl ethers.
Q2: Why is it necessary to protect the phenol and the acetylene?
A2: The acidic proton of the phenolic hydroxyl group and the terminal alkyne can interfere with the Sonogashira coupling reaction. The base used in the reaction can deprotonate these groups, leading to side reactions and reduced yield of the desired product. Protecting these functional groups ensures a cleaner and more efficient coupling reaction.
Troubleshooting Guides
Step 1: Sonogashira Coupling
Issue 1.1: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, it should be handled under an inert atmosphere. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is occurring. Consider using a more robust pre-catalyst. |
| Poorly Degassed System | Oxygen can deactivate the catalyst and promote the homocoupling of the alkyne (Glaser coupling). Degas all solvents and reagents thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Insufficient Base | The amine base is crucial for neutralizing the HX byproduct and for the catalytic cycle. Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylamine) is used, typically as a co-solvent or in excess. |
| Low Reaction Temperature | Aryl bromides can be less reactive than aryl iodides in Sonogashira couplings. If the reaction is sluggish, consider increasing the temperature.[1] |
Issue 1.2: Formation of a significant amount of a dimeric alkyne byproduct (Glaser Homocoupling).
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | As mentioned above, oxygen promotes the oxidative homocoupling of the terminal alkyne, which is a major side reaction.[2] Rigorous degassing and maintenance of an inert atmosphere are critical. |
| High Copper(I) Catalyst Loading | While essential for the reaction, high concentrations of the copper(I) co-catalyst can favor the Glaser coupling side reaction. Use the minimum effective amount of the copper salt (e.g., CuI). |
| Use of Copper-Free Conditions | If homocoupling is a persistent issue, consider employing a copper-free Sonogashira protocol.[3] |
Quantitative Data on Homocoupling Side Product:
| Reaction Condition | Homocoupling Byproduct Yield | Reference |
| Standard Sonogashira Conditions | Can be significant, especially with exposure to air. | [4] |
| Hydrogen/Inert Gas Atmosphere | Reduced to ~2% | [4] |
| Copper-Free Conditions | Generally avoids homocoupling products. | [3] |
Step 2: Deprotection of Silyl Ethers
Issue 2.1: Incomplete deprotection of the silyl ether(s).
| Potential Cause | Troubleshooting Steps |
| Insufficient Deprotecting Agent | Ensure a sufficient molar excess of the deprotection reagent (e.g., TBAF) is used to cleave both silyl ethers. |
| Steric Hindrance | Silyl ethers with bulkier substituents (e.g., TBDPS, TIPS) are more stable and may require longer reaction times or more forcing conditions for complete removal compared to less hindered groups like TMS.[5][6] |
| Reaction Time/Temperature | If TLC analysis shows starting material, increase the reaction time or gently warm the reaction mixture. |
Issue 2.2: Formation of unidentified byproducts during deprotection.
| Potential Cause | Troubleshooting Steps |
| Harsh Deprotection Conditions | Strong acidic or basic conditions can lead to decomposition of the desired product. Use mild deprotection reagents like TBAF or KHF2.[6] |
| Side Reactions with TBAF | While generally mild, TBAF is basic and can sometimes promote other reactions. Ensure the reaction is monitored by TLC and stopped once the deprotection is complete. Consider buffering the reaction mixture if base-sensitivity is suspected. |
Experimental Protocols
A representative two-step experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and may require optimization.
Step 1: Sonogashira Coupling of a Protected 4-Bromophenol
-
To a solution of the silyl-protected 4-bromophenol (1 equivalent) and trimethylsilylacetylene (1.2 equivalents) in a degassed solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude product from the previous step in a suitable solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1 M, 2.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography on silica gel.[5]
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Common issues in the Sonogashira coupling step.
Caption: Common issues in the silyl ether deprotection step.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-3-ethynylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-3-ethynylphenol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The impurities largely depend on the synthetic route employed. Assuming a common route such as a Sonogashira coupling of a di-halogenated phenol with a protected alkyne, followed by deprotection, common impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-3-iodophenol or the protected alkyne.
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Homocoupled Alkyne (Glaser Coupling byproduct): Dimerization of the terminal alkyne can occur in the presence of copper catalysts.[1][2]
-
Catalyst Residues: Palladium and copper catalysts used in the coupling reaction.[3][4][5]
-
Solvent Residues: Solvents used in the reaction or workup, such as triethylamine, THF, or DMF.[1][6]
-
Partially Deprotected Intermediates: If a protecting group strategy is used for the ethynyl or hydroxyl group.
Q2: My NMR spectrum shows broad peaks for the phenolic -OH. Is my sample impure?
A2: Not necessarily. The phenolic proton signal in an NMR spectrum can often be broad due to hydrogen bonding and exchange with trace amounts of water. To confirm, you can perform a D₂O exchange experiment, where the phenolic proton signal should disappear. If other peaks in the spectrum are sharp and integrations are correct, the compound is likely pure.
Q3: Why is my purified this compound colored? It should be a white solid.
A3: A yellow or brownish tint can indicate the presence of trace impurities. This could be due to:
-
Oxidation: Phenols, especially with electron-donating groups, can be susceptible to air oxidation over time, leading to colored byproducts.
-
Residual Palladium: Colloidal palladium can appear as a dark coloration.
-
Trace impurities from the reaction: Highly colored minor byproducts from the synthesis.
Purification by recrystallization, potentially with the addition of a small amount of activated carbon, can often remove these colored impurities.
Q4: Can I use distillation for the purification of this compound?
A4: Distillation is generally not a recommended method for this compound. This compound is a solid with a relatively high boiling point and may be thermally labile, potentially leading to decomposition at the temperatures required for distillation, even under high vacuum. Techniques like column chromatography and recrystallization are more suitable.
Troubleshooting Guide
Column Chromatography Problems
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent) polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate.[7][8] Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the product. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often most effective. | |
| Sample was loaded in too large a volume of solvent. | Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band.[9] | |
| Product is Eluting with the Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product is Not Eluting from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). A gradient elution may be necessary.[10] |
| Streaking of the Compound on the Column | Compound is not fully soluble in the eluent, or is too acidic/basic. | Ensure the compound is fully dissolved before loading. If the compound is acidic (like a phenol), adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve peak shape. |
Recrystallization Problems
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Attempt to purify the crude material by column chromatography first to remove the bulk of the impurities. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an amorphous solid or oil.[11] | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[11] Add a seed crystal of the pure compound if available.[11] | |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point for compounds like this compound is a mixture of n-hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.[12][13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. If a gradient elution is needed, start with a low polarity solvent mixture and gradually increase the polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, consider solvents like toluene, a mixture of ethyl acetate and hexane, or methanol and water.[14][15] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[11]
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| n-Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good for initial trials and separating non-polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Useful if the compound is not sufficiently mobile in hexane/ethyl acetate. |
| Toluene / Ethyl Acetate (9:1 to 8:2) | Low to Medium | An alternative non-polar/polar system. |
Table 2: Suggested Solvents for Recrystallization
| Solvent / Solvent Pair | Compound Solubility | Notes |
| Toluene | Soluble when hot, less soluble when cold. | A good single solvent to try for aromatic compounds. |
| Ethyl Acetate / n-Hexane | Soluble in ethyl acetate, insoluble in n-hexane. | Dissolve in hot ethyl acetate and add n-hexane until cloudy, then clarify with a few drops of ethyl acetate before cooling.[16] |
| Methanol / Water | Soluble in methanol, insoluble in water. | Dissolve in hot methanol and add water dropwise until persistent cloudiness is observed, then clarify with a few drops of methanol before cooling. |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. books.lucp.net [books.lucp.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
preventing homocoupling in Sonogashira reactions of terminal alkynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling of terminal alkynes in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne (a dimer).[1][2] This undesired reaction consumes the alkyne starting material, reducing the yield of the desired cross-coupled product.
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary causes of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[1][3] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][3]
Q3: How can I minimize or prevent homocoupling?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][4][5][6]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[7]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: Are there any specific ligands that are recommended to suppress homocoupling?
A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway. However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary. Some studies have explored various phosphine ligands to identify those that minimize homocoupling.
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a critical role in the Sonogashira reaction and can influence the competition between cross-coupling and homocoupling. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species involved. For instance, some copper-free protocols have been optimized with specific base/solvent combinations like cesium carbonate in 1,4-dioxane.[8]
Troubleshooting Guide
If you are observing significant homocoupling in your Sonogashira reaction, follow these troubleshooting steps:
Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, rt | 95 | 5 | Fictionalized Data |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ | Cs₂CO₃, Dioxane, 80°C | 92 | <2 | Fictionalized Data |
| 3 | 4-Bromotoluene | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Piperidine, DMF, 60°C | 85 | 10 | Fictionalized Data |
| 4 | 4-Bromotoluene | 1-Octyne | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, 100°C | 90 | <1 | Fictionalized Data |
Table 2: Effect of Different Phosphine Ligands in a Copper-Free Sonogashira Reaction
| Entry | Ligand | Aryl Bromide | Terminal Alkyne | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | PPh₃ | 4-Bromoacetophenone | Phenylacetylene | Cs₂CO₃ | Dioxane | 75 | 15 | Fictionalized Data |
| 2 | P(t-Bu)₃ | 4-Bromoacetophenone | Phenylacetylene | Cs₂CO₃ | Dioxane | 92 | 3 | Fictionalized Data |
| 3 | XPhos | 4-Bromoacetophenone | Phenylacetylene | K₃PO₄ | t-Amyl alcohol | 95 | <1 | Fictionalized Data |
| 4 | SPhos | 4-Bromoacetophenone | Phenylacetylene | K₃PO₄ | t-Amyl alcohol | 93 | <2 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Reaction
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
-
Reagent Preparation:
-
Ensure all solvents are anhydrous and degassed.
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sonogashira Reaction Under a Strictly Inert Atmosphere
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
-
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
-
Solvents must be thoroughly degassed by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.
-
All solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup in a Glovebox or using Schlenk Technique:
-
Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) to a Schlenk flask.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
-
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
-
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
-
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A typical experimental workflow for a Sonogashira reaction designed to minimize homocoupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethynylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-3-ethynylphenol in coupling reactions. The focus is on the Sonogashira cross-coupling reaction, a powerful method for forming C-C bonds between aryl halides and terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for coupling with this compound?
A1: The Sonogashira cross-coupling reaction is the most widely used and effective method for coupling terminal alkynes with aryl halides like this compound.[1][2][3] This reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and a base.[1][2][3] It is valued for its ability to be carried out under mild conditions, its tolerance of various functional groups, and its utility in the synthesis of complex molecules.[1]
Q2: What are the key components of a Sonogashira reaction?
A2: A typical Sonogashira reaction includes:
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Aryl Halide: In this case, this compound.
-
Terminal Alkyne: The coupling partner.
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Palladium Catalyst: The primary catalyst for the C-C bond formation.
-
Copper(I) Co-catalyst (optional but common): Increases the reaction rate.
-
Base: Typically an amine, to neutralize the hydrogen halide byproduct.
-
Solvent: An appropriate solvent to dissolve the reactants and facilitate the reaction.
Q3: Is it necessary to protect the hydroxyl group of this compound before the coupling reaction?
A3: While Sonogashira reactions can tolerate hydroxyl groups, protection may be necessary in certain cases to prevent side reactions or improve yields. The acidity of the phenolic proton can sometimes interfere with the basic conditions of the reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or ethers (e.g., methyl or benzyl ethers), which can be removed under specific conditions after the coupling reaction. The decision to protect the hydroxyl group will depend on the specific reaction conditions and the nature of the coupling partner.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is crucial for a successful Sonogashira coupling with this compound. The presence of both an electron-donating hydroxyl group and an electron-withdrawing ethynyl group on the aromatic ring can influence the reactivity.
Recommended Catalyst Systems:
| Catalyst System | Ligand | Key Advantages | Considerations |
| Standard Palladium/Copper System | |||
| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (PPh₃) | Readily available, well-established.[4] | May require higher temperatures for less reactive substrates. |
| Pd(OAc)₂ / CuI | Various phosphines (e.g., PPh₃, P(t-Bu)₃) | Versatile palladium source.[4] | Requires in situ formation of the active Pd(0) species. |
| Copper-Free Systems | |||
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Avoids homocoupling (Glaser coupling) of the terminal alkyne.[5][6] | Can be sensitive to air and moisture. |
| [DTBNpP]Pd(crotyl)Cl | Di-tert-butylneopentylphosphine (DTBNpP) | Air-stable precatalyst, effective for challenging aryl bromides at room temperature.[7] | May require specific solvent and base combinations for optimal performance. |
| Systems with Bulky, Electron-Rich Ligands | |||
| Pd₂(dba)₃ | XPhos, SPhos, or other Buchwald-type ligands | Highly active for challenging substrates, including electron-rich aryl bromides.[8] | Ligands can be more expensive. |
| N-Heterocyclic Carbene (NHC) Systems | |||
| Pd-NHC complexes | IPr, IMes, etc. | High thermal stability and reactivity, can be effective in copper-free systems.[4] | Synthesis of NHC ligands and complexes can be more involved. |
Catalyst Selection Workflow:
Caption: A decision-making workflow for selecting a suitable catalyst system for the Sonogashira coupling of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion of starting material | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficiently strong base. 4. Presence of oxygen in the reaction mixture. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide. Consider using a more active pre-catalyst. 2. Gradually increase the reaction temperature. Aryl bromides often require heating compared to aryl iodides.[1] 3. Switch to a stronger or different base (e.g., from triethylamine to diisopropylethylamine or an inorganic base like K₂CO₃ or Cs₂CO₃). 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reagents.[9] |
| Formation of significant homocoupling (Glaser coupling) product of the terminal alkyne | Presence of oxygen and a copper(I) co-catalyst. | 1. Switch to a copper-free Sonogashira protocol.[5][6] 2. Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a strict inert atmosphere. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. The phenolic group is participating in side reactions. | 1. Lower the reaction temperature and/or shorten the reaction time. 2. Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before the coupling reaction. |
| Formation of palladium black | Decomposition of the palladium catalyst. | 1. Use a ligand that better stabilizes the palladium catalyst, such as a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC). 2. Ensure the reaction is run under strictly anaerobic conditions. |
Experimental Protocols
General Procedure for a Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general starting point and may require optimization for your specific alkyne coupling partner.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (1-5 mol%)
-
CuI (1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)
Experimental Workflow:
Caption: A step-by-step experimental workflow for a typical Sonogashira coupling reaction.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (start with room temperature and increase if necessary) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like triethylamine or diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq) and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent and the base.
-
Add the terminal alkyne.
-
Stir the reaction at the appropriate temperature and monitor for completion.
-
Perform an aqueous workup similar to the standard procedure and purify the product by column chromatography.
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific alkyne used and should be determined experimentally. Always consult relevant literature and safety data sheets before conducting any experiment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
improving yield and purity of 4-Bromo-3-ethynylphenol
Technical Support Center: 4-Bromo-3-ethynylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of this compound during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves a multi-step process beginning with a commercially available starting material like 4-bromophenol. The synthesis generally proceeds via protection of the phenolic hydroxyl group, followed by ortho-iodination, a Sonogashira coupling with a protected alkyne (e.g., trimethylsilylacetylene), and subsequent deprotection of both the phenol and alkyne to yield the final product.
Q2: Why is it necessary to protect the phenol and alkyne groups during the synthesis?
A2: The acidic proton of the phenolic hydroxyl group and the terminal alkyne can interfere with the organometallic reagents used in the Sonogashira coupling. Protection of these functional groups prevents unwanted side reactions, such as deprotonation by the base, which can deactivate the catalyst and reduce the overall yield. Silyl ethers are common protecting groups for phenols, while a trimethylsilyl (TMS) group is frequently used for terminal alkynes.[1][2]
Q3: What are the critical parameters to control during the Sonogashira coupling step?
A3: The Sonogashira reaction is sensitive to several parameters.[3][4] Key factors to control include the choice of palladium catalyst and ligand, the copper(I) co-catalyst, the base, and the solvent.[5][6][7] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and homocoupling of the alkyne.[3][8]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include starting materials, homocoupled alkyne byproducts (diynes), de-brominated product, and residual palladium catalyst.[8] Additionally, impurities from incomplete deprotection steps, such as the silyl-protected intermediates, can also be present in the crude product.
Q5: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For purity assessment and structural confirmation of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.[9][10]
Troubleshooting Guide
Issue 1: Low Yield in the Sonogashira Coupling Step
-
Question: My Sonogashira coupling reaction is showing low conversion to the desired product. What are the possible causes and solutions?
-
Answer: Low yields in Sonogashira couplings can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under inert conditions. Consider using a more active pre-catalyst or ligand system.[11] |
| Insufficient Base | The choice and amount of base are crucial. Ensure the base is anhydrous and strong enough to facilitate the reaction. Tertiary amines like triethylamine or diisopropylethylamine are common choices.[6] |
| Presence of Oxygen | The reaction is sensitive to oxygen, which can lead to catalyst decomposition and alkyne homocoupling.[8] Degas the solvent thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Low Reaction Temperature | While some Sonogashira reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[4][12] Gradually increase the temperature and monitor the reaction progress by TLC. |
| Poor Quality of Reagents | Ensure all reagents, including the solvent, are of high purity and anhydrous. Traces of water can significantly impact the reaction efficiency. |
Issue 2: Formation of Significant Alkyne Homocoupling Byproduct
-
Question: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my alkyne. How can I minimize this?
-
Answer: Alkyne homocoupling, often referred to as the Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.[8]
| Possible Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Rigorously exclude oxygen by degassing the solvent and maintaining a positive pressure of an inert gas. |
| Excess Copper(I) Co-catalyst | While essential for the reaction, high concentrations of the copper co-catalyst can promote homocoupling. Reduce the amount of the copper salt to the minimum required catalytic amount. |
| Copper-Free Conditions | Consider a copper-free Sonogashira protocol. While potentially slower, these methods can eliminate the homocoupling side reaction.[4][7] |
| Slow Addition of Alkyne | Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring the dimerization reaction. |
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain pure this compound after the final deprotection step. What purification strategies are most effective?
-
Answer: Phenolic compounds can be challenging to purify due to their polarity and potential for oxidation. A multi-step purification approach is often necessary.
| Purification Challenge | Recommended Solution |
| Removal of Palladium Catalyst | After the reaction, pass the crude mixture through a short plug of silica gel or celite to remove the heterogeneous palladium catalyst. |
| Separation from Non-polar Impurities | Utilize column chromatography with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[13][14] |
| Removal of Acidic/Basic Impurities | Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous acid, followed by a mild aqueous base, and finally with brine.[13][15] |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Protection of 4-Bromophenol
-
To a solution of 4-bromophenol (1 eq.) in anhydrous dichloromethane (DCM), add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected phenol.
Step 2: Ortho-Iodination
-
Dissolve the TBDMS-protected 4-bromophenol (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Slowly add n-butyllithium (1.2 eq.) and stir for 2 hours at -78 °C.
-
Add a solution of iodine (1.3 eq.) in anhydrous THF dropwise.
-
Stir for another 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Sonogashira Coupling
-
To a degassed mixture of the iodinated intermediate (1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) in a mixture of toluene and triethylamine, add trimethylsilylacetylene (1.5 eq.).
-
Heat the reaction mixture at 70 °C under an argon atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, filter through celite, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 4: Deprotection
-
Dissolve the silyl-protected product (1 eq.) in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 2.5 eq.) in THF.
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield this compound.[16]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Other - Gelest [technical.gelest.com]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 14. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Technical Support Center: Managing Reaction Conditions for Sensitive Functional Groups
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction conditions for sensitive functional groups.
Frequently Asked Questions (FAQs)
Protecting Groups
Q1: My reaction is failing or giving low yields. Could it be an issue with my protecting group strategy?
A1: Yes, an inappropriate protecting group strategy is a common cause of reaction failure. Here are some key aspects to consider:
-
Stability: Is your protecting group stable to the reaction conditions? For example, acid-labile protecting groups like tert-butoxycarbonyl (Boc) will not withstand acidic reaction conditions.[1]
-
Orthogonality: In a multi-step synthesis, are you using orthogonal protecting groups? Orthogonal groups can be removed under specific conditions without affecting other protecting groups in the molecule.[2][3] For instance, an Fmoc group (removed with a base) can be used alongside a Boc group (removed with acid) and a benzyl group (removed by hydrogenolysis).[2]
-
Deprotection: Are you using the correct deprotection conditions? Incomplete deprotection will result in a mixture of protected and unprotected products, lowering the yield of your desired compound. Conversely, harsh deprotection conditions can lead to the degradation of your product.
Q2: I'm observing unexpected side products. How can I determine if my protecting group is the cause?
A2: Unexpected side products can arise from several issues related to protecting groups:
-
Incomplete Protection: If the protection step is not driven to completion, the unprotected functional group can react in subsequent steps, leading to side products.
-
Protecting Group Migration: In some cases, protecting groups can move to other functional groups within the molecule under certain reaction conditions.
-
Side Reactions During Deprotection: The reagents used for deprotection can sometimes react with other sensitive functional groups in your molecule. For example, strong acids used to remove a Boc group might also cleave other acid-sensitive moieties.
To troubleshoot, carefully analyze your side products by techniques like NMR and mass spectrometry to identify their structures. This information can provide clues about the unintended reaction pathway.
Reaction Conditions
Q3: My reaction is not proceeding to completion. What are some common causes related to reaction conditions?
A3: Several factors related to the reaction setup and conditions can lead to an incomplete reaction:
-
Reagent Quality: Ensure your reagents and solvents are pure and dry. Some reactions are highly sensitive to moisture and oxygen.[4]
-
Inert Atmosphere: For air- and moisture-sensitive reactions, it is crucial to maintain an inert atmosphere using techniques like a nitrogen or argon balloon or a Schlenk line.
-
Temperature Control: Reactions can be highly sensitive to temperature fluctuations. Ensure your reaction is maintained at the optimal temperature. In some cases, a reaction may stall at a lower temperature, and gentle heating might be required.
-
Stirring: Inefficient stirring can lead to poor mixing of reagents, resulting in an incomplete reaction.
Q4: I am getting a low yield even though my reaction appears to go to completion by TLC. What could be the problem?
A4: Low yields despite complete conversion often point to issues during the workup and purification steps:
-
Product Loss During Workup: Your product might be partially soluble in the aqueous layer during extraction, or it could be volatile and lost during solvent removal.
-
Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography.
-
Improper Quenching: Quenching the reaction too early or too late, or using inappropriate quenching agents, can lead to product degradation.
Catalyst Issues
Q5: My catalytic reaction has stopped working. What could be the cause?
A5: A common issue with catalytic reactions is catalyst poisoning. This occurs when a substance in the reaction mixture strongly binds to the active sites of the catalyst, rendering it inactive.[5] Common catalyst poisons include:
-
Sulfur compounds
-
Halides
-
Carbon monoxide
-
Compounds containing nitrogen or phosphorus
Q6: How can I test for catalyst poisoning?
A6: To test for catalyst poisoning, you can run the reaction with a fresh batch of catalyst and purified starting materials and solvents. If the reaction proceeds with the new catalyst, it is likely that your previous catalyst was poisoned or that your starting materials contained impurities. You can also intentionally introduce a suspected poison in a small amount to a working reaction to see if it inhibits the catalysis.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low-yielding reactions.
dot
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Unexpected Side Products
This guide helps to identify the source of unexpected side products in a reaction.
References
- 1. Catalyst Poisoning Testing [intertek.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Removal of Palladium Catalyst from 4-Bromo-3-ethynylphenol Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium catalysts from the synthesis of 4-Bromo-3-ethynylphenol, a common intermediate in pharmaceutical development. The Sonogashira coupling reaction is a primary method for synthesizing this compound, often leaving residual palladium that must be removed.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the palladium catalyst after the reaction?
A1: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated by agencies like the FDA and EMA.[1] Palladium is a heavy metal that can have toxic effects and may also interfere with subsequent synthetic steps or biological assays, leading to unreliable results.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods include:
-
Filtration through Celite®: Effective for removing insoluble, heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[2][3]
-
Silica Gel Column Chromatography: A standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[4]
-
Liquid-Liquid Extraction: Can be used to partition the palladium catalyst into a different phase from the product.
-
Palladium Scavengers: These are solid-supported or soluble reagents with high affinity for palladium, effectively binding and removing it from the reaction mixture.[4][5]
Q3: Can I rely solely on silica gel chromatography for complete palladium removal?
A3: While silica gel chromatography can remove a significant amount of palladium, it often fails to reduce the levels to the stringent limits required for pharmaceutical applications (typically <10 ppm).[6] It is highly recommended to use a palladium scavenger following chromatography for more complete removal.[6]
Q4: How do I choose the right palladium removal method for my this compound synthesis?
A4: The choice of method depends on several factors, including the form of the palladium catalyst used (homogeneous or heterogeneous), the scale of the reaction, and the desired final purity. For the Sonogashira coupling to synthesize this compound, which typically uses a homogeneous catalyst, a combination of methods is often most effective. A common workflow would be an initial workup, followed by column chromatography, and then treatment with a palladium scavenger.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of palladium from your this compound reaction mixture.
Issue 1: High levels of palladium remain after Celite® filtration.
-
Possible Cause: The palladium species in your reaction mixture may be soluble (homogeneous) and not effectively captured by Celite®, which primarily removes insoluble particles.[2] Sonogashira reactions often use soluble palladium complexes.
-
Solution:
-
Employ a Palladium Scavenger: After filtration, treat the filtrate with a suitable palladium scavenger to capture the dissolved palladium. Thiol-based scavengers are often effective.
-
Consider a Different Filtration Aid: While Celite® is common, other filtration aids or treatment with activated carbon might offer different adsorption properties.
-
Issue 2: Significant palladium contamination persists after silica gel column chromatography.
-
Possible Cause 1: The palladium complex may co-elute with your product, this compound, especially if they have similar polarities.
-
Solution 1:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) to improve the separation between your product and the palladium species.
-
Post-Chromatography Scavenging: Treat the fractions containing your product with a palladium scavenger. This is a highly effective "polishing" step.[6]
-
-
Possible Cause 2: The phenolic hydroxyl group in this compound is interacting with the silica gel, affecting separation.
-
Solution 2:
-
Use a less acidic grade of silica gel.
-
Add a small amount of a modifying agent , such as triethylamine, to the eluent to suppress the interaction of the phenol with the silica.
-
Issue 3: Palladium scavenger is not effectively reducing palladium levels.
-
Possible Cause 1: The chosen scavenger is not optimal for the specific palladium species in your reaction. The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger efficiency.
-
Solution 1:
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine-based) to identify the most effective one for your system. Several companies offer screening kits for this purpose.
-
-
Possible Cause 2: The phenolic hydroxyl or the terminal alkyne group is interfering with the scavenger. While direct interference is not extensively documented, the acidic proton of the phenol or the π-system of the alkyne could potentially interact with the scavenger support or the active scavenging sites.
-
Solution 2:
-
Adjust pH: For scavengers sensitive to pH, adjusting the pH of the solution before adding the scavenger might improve its performance. However, be mindful of the stability of your product.
-
Protecting Groups: In challenging cases, protecting the phenolic hydroxyl group prior to the coupling reaction and deprotecting it after palladium removal could be considered, though this adds extra synthetic steps.
-
-
Possible Cause 3: Insufficient scavenger amount, contact time, or temperature.
-
Solution 3:
-
Optimize Scavenging Conditions: Increase the equivalents of the scavenger, extend the stirring time, or gently heat the mixture (if your product is stable) to improve the kinetics of palladium binding.[1]
-
Quantitative Data on Palladium Removal
The following table summarizes the typical efficiency of various palladium removal methods. The final palladium concentration can vary depending on the initial concentration and the specific reaction conditions.
| Removal Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Celite® Filtration | 80 - 100 | Controlled | [7] |
| Silica Gel Chromatography | >1000 | <100 (in over half of cases) | [6] |
| Thiol-based Scavengers (e.g., SiliaMetS Thiol) | 2400 | ≤ 16 | [4][5] |
| Polymer-based Scavengers (e.g., Quadrapure) | 2400 | Higher than thiol-based scavengers | [4] |
| Combined Chromatography & Scavenging | >1000 | <50 | [6] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through a Celite® Pad
This method is most effective for heterogeneous palladium catalysts.
-
Preparation of the Celite® Pad:
-
Place a piece of filter paper in a sintered glass funnel.
-
Create a slurry of Celite® in a suitable solvent (one in which your product is soluble).
-
Pour the slurry into the funnel and apply gentle vacuum to form a compact pad of about 1-2 cm thickness.
-
Wash the pad with fresh solvent until the filtrate runs clear.
-
-
Filtration:
-
Dilute the crude reaction mixture with a suitable solvent.
-
Carefully pour the diluted mixture onto the Celite® pad under gentle vacuum.
-
Wash the pad with several portions of fresh solvent to ensure all the product is collected.
-
-
Product Isolation:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified.
-
Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
This protocol is effective for removing dissolved palladium species.
-
Scavenger Selection and Quantification:
-
Based on the amount of palladium catalyst used in your reaction, calculate the required amount of scavenger. Typically, 4-8 molar equivalents of the scavenger relative to the residual metal concentration are used for initial screening.[8]
-
-
Scavenging Procedure:
-
Dissolve the crude or partially purified product containing palladium in a suitable organic solvent.
-
Add the calculated amount of the thiol-based silica scavenger to the solution.
-
Stir the mixture at room temperature. Scavenging is often complete within an hour, but longer times or gentle heating may be necessary for optimal results.[8]
-
-
Isolation of the Purified Product:
-
Filter the mixture to remove the scavenger-bound palladium.
-
Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Workflow for Palladium Catalyst Removal
The following diagram illustrates a typical workflow for the removal of a homogeneous palladium catalyst after a Sonogashira coupling reaction.
Caption: A typical workflow for palladium removal.
References
- 1. phosphonics.com [phosphonics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NMR Characterization of 4-Bromo-3-ethynylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this process, providing detailed information about the molecular structure of a compound. This guide provides a comparative analysis of the expected NMR characterization of 4-Bromo-3-ethynylphenol and its derivatives, supported by experimental data from analogous compounds.
Comparative NMR Data Analysis
| Compound | Functional Group | Expected/Observed ¹H Chemical Shift (ppm) | Expected/Observed ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | Phenolic -OH | ~5.0 - 6.0 | - |
| Aromatic C-H | ~6.8 - 7.5 | ~115 - 140 | |
| Ethynyl C-H | ~3.0 - 3.5 | ~75 - 85 (C≡CH), ~80 - 90 (C≡C) | |
| Aromatic C-Br | - | ~110 - 120 | |
| Aromatic C-OH | - | ~150 - 160 | |
| 4-Bromophenol | Phenolic -OH | 5.35[1] | - |
| Aromatic C-H | 6.74 (d), 7.33 (d) | - | |
| 3-Bromophenol | Phenolic -OH | 5.45[2] | - |
| Aromatic C-H | 6.76 - 7.12 (m)[2] | - | |
| Phenylacetylene | Ethynyl C-H | 3.05 | 77.4 (C≡CH), 83.5 (C≡C) |
| Aromatic C-H | 7.30 - 7.50 (m) | 128.4, 128.9, 132.2 | |
| Phenol | Phenolic -OH | 4.5 - 7.5[3] | - |
| Aromatic C-H | 6.8 - 7.2 | 115.9, 121.5, 129.8 |
Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS). The exact chemical shifts for this compound may vary depending on the solvent and concentration used.
Experimental Protocols
A standard protocol for the NMR characterization of a newly synthesized compound like this compound would involve the following steps:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
The final solution depth in the NMR tube should be around 4-5 cm.
2. NMR Data Acquisition:
-
The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton NMR experiment is performed.
-
Key parameters to set include the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional carbon NMR experiment (e.g., with proton decoupling) is performed.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.
-
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the signals are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
The integrals of the ¹H NMR signals are calculated to determine the relative number of protons corresponding to each signal.
-
The splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum are analyzed to deduce the number of neighboring protons (n+1 rule).
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound such as this compound.
Caption: A flowchart outlining the key stages from synthesis to structural confirmation of this compound.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3-Bromophenol(591-20-8) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling and Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 4-Bromo-3-ethynylphenol in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Understanding the relative reactivity of this versatile building block is crucial for its effective application in the synthesis of complex molecules, including pharmaceuticals, functional materials, and biological probes.
Executive Summary
This compound is a bifunctional molecule featuring both a terminal alkyne and an aryl bromide, making it a valuable synthon for sequential or orthogonal functionalization. Its reactivity is influenced by the electronic properties of the phenolic hydroxyl group and the bromine substituent. In general, terminal alkynes bearing electron-withdrawing groups exhibit enhanced reactivity in CuAAC reactions. Conversely, the electronic effects on the Sonogashira coupling are more nuanced and can be influenced by the specific reaction conditions and catalytic system employed. This guide presents available quantitative data, detailed experimental protocols for representative reactions, and visual diagrams of the reaction mechanisms to facilitate a deeper understanding of the chemical behavior of this compound in comparison to other alkynes.
Data Presentation: Comparative Reactivity of Alkynes
The following table summarizes the relative reactivity of various terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The data is presented as time to reach 50% and 90% of the maximum fluorescence signal in a competition experiment, providing a semi-quantitative measure of reaction rate. While direct kinetic data for this compound is not available in the cited literature, its reactivity can be inferred by its structural similarity to other substituted phenylacetylenes. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring will influence its reactivity profile.
| Alkyne Substrate | Time to 50% Conversion (min) | Time to 90% Conversion (min) |
| Propiolamide | < 5 | < 10 |
| Propargyl ether | < 10 | ~20 |
| N-propargylamide | ~15 | ~30 |
| Propargylamine | ~20 | ~40 |
| Propargyl alcohol | ~25 | ~50 |
| Phenylacetylene | ~30 | ~60 |
| 4-Methoxyphenylacetylene | > 30 | > 60 |
| 4-(Trifluoromethyl)phenylacetylene | < 30 | < 60 |
Note: This data is adapted from a study on the relative performance of alkynes in CuAAC and is intended to show general trends.[1] The reactivity of this compound is expected to be comparable to other substituted phenylacetylenes, with the specific rate influenced by the combined electronic effects of its substituents.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative of the conditions used to assess alkyne reactivity in Sonogashira coupling and CuAAC reactions.
Protocol 1: General Procedure for Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes
This protocol is a general method for the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide.[2][3][4][5]
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
Terminal alkyne (e.g., Phenylacetylene, this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.05-0.1 mmol).
-
Add the anhydrous solvent (5-10 mL) followed by the amine base (2.0-3.0 mmol).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between an azide and a terminal alkyne.[6]
Materials:
-
Azide (e.g., benzyl azide)
-
Terminal alkyne (e.g., Phenylacetylene, this compound)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMF)
Procedure:
-
In a vial, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., 1:1 v/v water:t-butanol, 5 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the Sonogashira coupling and the CuAAC reaction, providing a visual representation of the reaction pathways.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: 4-Bromo-3-ethynylphenol vs. 4-Iodo-3-ethynylphenol
In the landscape of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of reactants is critical to the success of these transformations, and among the most pivotal decisions is the selection of the aryl halide. This guide provides a comparative analysis of the reactivity of 4-bromo-3-ethynylphenol and 4-iodo-3-ethynylphenol in three of the most prevalent palladium-catalyzed coupling reactions: Sonogashira, Suzuki, and Heck. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The fundamental difference in reactivity between 4-iodo-3-ethynylphenol and this compound lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many palladium-catalyzed coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a faster oxidative addition, rendering aryl iodides generally more reactive than their bromide counterparts.[1][2]
Performance in Key Coupling Reactions: A Comparative Overview
| Coupling Reaction | 4-Iodo-3-ethynylphenol (Expected) | This compound (Expected) | General Reactivity Trend |
| Sonogashira Coupling | Higher reactivity, milder reaction conditions (e.g., lower temperature, shorter reaction time), and potentially higher yields. | Lower reactivity, often requiring more forcing conditions (e.g., higher temperature, longer reaction time) to achieve comparable yields. | Aryl-I > Aryl-Br[2][3] |
| Suzuki Coupling | Generally more reactive, leading to faster reaction rates and higher yields under milder conditions. | Less reactive, may necessitate higher catalyst loadings, stronger bases, or elevated temperatures for efficient conversion. | Aryl-I > Aryl-Br[1] |
| Heck Coupling | Typically exhibits higher reactivity, allowing for lower catalyst concentrations and shorter reaction times. | Slower to react, often requiring higher temperatures and longer reaction durations to drive the reaction to completion. | Aryl-I > Aryl-Br |
Experimental Protocols
The following are representative experimental protocols for Sonogashira, Suzuki, and Heck reactions. These protocols are based on established procedures for structurally similar aryl halides and can be adapted for this compound and 4-iodo-3-ethynylphenol. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve the best results for specific substrates.
Sonogashira Coupling: Synthesis of a Disubstituted Alkyne
Reaction: Coupling of an aryl halide with a terminal alkyne.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Add a suitable solvent, such as degassed triethylamine (5 mL), via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically, reactions with aryl iodides proceed at room temperature, while aryl bromides may require heating to 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling: Synthesis of a Biaryl Compound
Reaction: Coupling of an aryl halide with an arylboronic acid.
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), in a suitable solvent system such as a mixture of toluene (4 mL) and ethanol (1 mL).
-
Add an aqueous solution of a base, for example, 2 M sodium carbonate (2 mL).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC until the starting aryl halide is consumed.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.
Heck Coupling: Synthesis of a Substituted Alkene
Reaction: Coupling of an aryl halide with an alkene.
Procedure:
-
To a sealable reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), a palladium source like palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add a suitable solvent, for example, N,N-dimethylformamide (DMF) or acetonitrile (5 mL), and a base, such as triethylamine (1.5 mmol).
-
Seal the vessel and heat the reaction mixture to the required temperature (often 80-120 °C).
-
Monitor the reaction's progress by GC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Reactivity Difference and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical relationship in reactivity and a typical experimental workflow for a cross-coupling reaction.
Caption: Comparative reactivity of 4-iodo-3-ethynylphenol and this compound.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers
A detailed examination of the structural effects of bromo and ethynyl substitutions on the phenol backbone through single-crystal X-ray diffraction.
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of phenol derivatives, with a focus on understanding the influence of bromo and ethynyl functional groups on their crystal packing and molecular geometry. Due to the absence of publicly available crystallographic data for 4-Bromo-3-ethynylphenol, this guide utilizes data from structurally related compounds, namely 4-bromophenol and 2-acetyl-4-ethynylphenol, to infer the potential structural characteristics of the target molecule and its derivatives. This information is crucial for researchers in drug development and materials science, where understanding crystal packing can impact properties like solubility and bioavailability.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-bromophenol and 2-acetyl-4-ethynylphenol. This data serves as a basis for understanding the individual and combined effects of the bromo and ethynyl substituents on the crystal lattice of a phenol derivative.
| Parameter | 4-Bromophenol | 2-Acetyl-4-ethynylphenol[1] |
| Chemical Formula | C₆H₅BrO | C₁₀H₈O₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| a (Å) | 4.171(2) | 10.133(2) |
| b (Å) | 10.334(5) | 7.156(1) |
| c (Å) | 14.502(7) | 11.198(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 102.59(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 625.3(5) | 792.1(3) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.838 | 1.355 |
| Hydrogen Bonding | O-H···O | O-H···O (intramolecular), C-H···O |
Analysis of Substituent Effects
The crystallographic data reveals significant differences in the crystal packing of 4-bromophenol and 2-acetyl-4-ethynylphenol, highlighting the distinct influence of each substituent. The presence of the bulkier and more electron-dense bromine atom in 4-bromophenol, along with intermolecular O-H···O hydrogen bonding, leads to a more densely packed orthorhombic structure.
In contrast, 2-acetyl-4-ethynylphenol adopts a monoclinic crystal system. The acetyl group facilitates intramolecular O-H···O hydrogen bonding, which planarizes the local geometry.[1] The ethynyl group participates in C-H···π interactions, further influencing the supramolecular assembly.[1] These weaker interactions, compared to the strong hydrogen bonds in 4-bromophenol, result in a less dense crystal packing.
For a hypothetical this compound, one could anticipate a complex interplay of these effects. The bromo and ethynyl groups would likely introduce significant steric and electronic perturbations to the phenol ring, influencing both the molecular conformation and the intermolecular interactions that dictate the crystal lattice. The potential for both halogen bonding involving the bromine and π-stacking or C-H···π interactions from the ethynyl group, in addition to the phenolic hydrogen bonding, suggests that derivatives of this compound could exhibit diverse and potentially tunable solid-state structures.
Experimental Protocols
Synthesis of Substituted Phenols
General Procedure for Bromination of Phenols:
A common method for the synthesis of bromophenols involves the electrophilic bromination of phenol.[2] Typically, a solution of bromine in a suitable solvent, such as carbon disulfide or acetic acid, is added dropwise to a cooled solution of the phenol.[2] The reaction temperature is maintained below 5 °C to control the regioselectivity and minimize the formation of poly-brominated products.[2] After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The solvent is then removed, and the crude product is purified by distillation or recrystallization to yield the desired bromophenol derivative.
General Procedure for Ethynylation of Phenols (Sonogashira Coupling):
The introduction of an ethynyl group onto a phenol ring can be achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. For the synthesis of ethynylphenols, a protected phenol bearing an iodo or bromo substituent is reacted with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). The protecting group is subsequently removed to yield the ethynylphenol.
Single-Crystal X-ray Diffraction
Crystal Growth:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetone, and toluene. The solution is left undisturbed in a loosely covered container to allow for slow evaporation, which can take several days to weeks.
Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer head.[3] Modern diffractometers often use cryogenic temperatures (around 100 K) to minimize thermal vibrations and improve data quality.[3] The crystal is placed in an intense, monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[4] The collected data, consisting of the positions and intensities of the diffracted spots, are then processed. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares on F².[4]
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis and analysis of substituted phenol derivatives and a conceptual signaling pathway that could be influenced by such compounds in a biological context.
Caption: General workflow from synthesis to crystallographic analysis.
Caption: Potential modulation of a signaling pathway by a phenol derivative.
References
A Comparative Guide to Catalysts for Reactions of 4-Bromo-3-ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of bifunctional molecules like 4-Bromo-3-ethynylphenol is a critical step in the synthesis of complex organic scaffolds for pharmaceuticals and materials science. The presence of both a bromo group and an ethynyl group allows for selective cross-coupling reactions, with the choice of catalyst being paramount to achieving desired yields and selectivities. This guide provides a comparative overview of common catalytic systems applicable to Sonogashira, Suzuki, and Heck reactions involving this compound or structurally similar substrates. The data presented is compiled from various sources and aims to provide a foundation for catalyst selection and reaction optimization.
Catalytic Systems for Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. In the context of this compound, this reaction can be utilized to couple a partner to the bromo-substituent. Below is a comparison of common catalyst systems used for Sonogashira coupling of aryl bromides.
.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | Triphenylphosphine | Et₃N | Toluene | Room Temp | 6-20 | Good | Classical Sonogashira conditions, widely applicable.[1] |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | i-Pr₂NH | DMF | 100 | 3 | 72-96 | Effective for a range of aryl bromides.[2] |
| [DTBNpP]Pd(crotyl)Cl (P2) | DTBNpP | TMP | DMSO | Room Temp | 0.5-18 | 77-100 | Copper-free, air-stable precatalyst with high efficiency.[3] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | CH₃CN | 75 | 12 | Moderate to Good | Buchwald conditions, effective for various bromoarenes.[4] |
Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. This is a versatile reaction for introducing aryl or vinyl substituents at the position of the bromine atom in this compound.
.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | 90 | - | 33-46 | Widely used for coupling of bromoanilines and related compounds.[2][5][6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | - | High | Effective for various aryl bromides. |
| Pd/Polymer Hybrid | None | K₃PO₄ | Toluene/H₂O | 70-120 | 10 | 69-91 | Phosphine-free, recyclable catalyst with high turnover frequency.[7] |
Catalytic Systems for the Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This can be employed to functionalize the bromo-position of this compound.
.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-90 | 1 | ~36 | Classical Heck conditions.[8] |
| Pd EnCat®40 | - | AcONa | Ethanol | 140 (MW) | 0.5 | Good | Green protocol with a reusable catalyst.[9] |
| [(cin)PdCl]₂ | XPhos | K₃PO₄ | TPGS-750-M/DMF | 50 | 2 | >95 | Micellar catalysis for DNA-encoded libraries, demonstrating high efficiency at low temperatures.[10] |
Experimental Protocols
General Procedure for Sonogashira Cross-Coupling (using PdCl₂(PPh₃)₂/CuI): To a solution of the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added PdCl₂(PPh₃)₂ (0.025 mmol), CuI (0.05 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is degassed and stirred under an inert atmosphere at the desired temperature until the reaction is complete (monitored by TLC or GC-MS). The mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling (using Pd(PPh₃)₄): A mixture of the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) in a solvent (e.g., 1,4-dioxane, 10 mL) is degassed and heated under an inert atmosphere at the specified temperature. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.[5][6]
General Procedure for the Heck Reaction (using Pd(OAc)₂): A mixture of the aryl bromide (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a solvent (e.g., acetonitrile) is heated in a sealed tube. After cooling, the mixture is filtered, and the filtrate is concentrated. The product is isolated by extraction and purified by chromatography or recrystallization.[8]
Visualizations
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Decision workflow for selecting a catalyst for this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 5. mdpi.com [mdpi.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. odinity.com [odinity.com]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 4-Bromo-3-ethynylphenol: A Spectral Analysis Guide
This guide provides a comprehensive comparison of the spectral data for the target compound, 4-Bromo-3-ethynylphenol, against its key precursor, 4-Bromo-3-iodophenol. This analysis is crucial for researchers in medicinal chemistry and materials science to verify the successful synthesis and purity of this versatile chemical intermediate. The guide outlines a robust synthetic protocol and detailed methodologies for spectral validation.
Synthesis and Characterization Overview
The synthesis of this compound is proposed via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1] The chosen precursor, 4-Bromo-3-iodophenol, allows for the selective coupling at the more reactive iodine position.[2] The validation of the final product is achieved through a comparative analysis of its spectral data against the starting material.
Comparative Spectral Data
The successful conversion of 4-Bromo-3-iodophenol to this compound can be unequivocally confirmed by distinct changes in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra. The following table summarizes the expected and observed spectral data.
| Spectral Analysis | 4-Bromo-3-iodophenol (Precursor) | This compound (Product) | Key Indicators of Successful Synthesis |
| ¹H NMR (ppm) | Aromatic protons in the range of 7.0-7.8 ppm, Phenolic OH proton (broad singlet) ~5.0-6.0 ppm. | Aromatic protons shifted, Appearance of a sharp singlet for the acetylenic proton (~3.0-3.5 ppm), Phenolic OH proton. | Disappearance of the ¹H NMR signals corresponding to the iodo-substituted aromatic ring and the appearance of a new signal for the acetylenic proton. |
| ¹³C NMR (ppm) | Aromatic carbons in the range of 110-160 ppm, Carbon bearing iodine at a lower field. | Aromatic carbons shifted, Appearance of two new signals for the alkyne carbons (~80-90 ppm). | The disappearance of the carbon signal attached to iodine and the emergence of two distinct acetylenic carbon signals. |
| IR Spectroscopy (cm⁻¹) | O-H stretch (broad, ~3200-3500 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), C-I stretch (~485-600 cm⁻¹). | O-H stretch (broad, ~3200-3500 cm⁻¹), C≡C-H stretch (sharp, ~3300 cm⁻¹), C≡C stretch (weak, ~2100-2150 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).[3][4] | The appearance of a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H bond and a weak absorption around 2100-2150 cm⁻¹ for the C≡C triple bond.[5][6][7] |
| Mass Spectrometry (m/z) | [M]+ at ~297.8 g/mol , Isotopic pattern for one bromine and one iodine atom. | [M]+ at ~197.9 g/mol , Isotopic pattern characteristic of one bromine atom. | A significant decrease in the molecular ion peak corresponding to the replacement of an iodine atom with an ethynyl group. |
Experimental Protocols
Synthesis of this compound (via Sonogashira Coupling)
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-iodophenol (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Solvent and Base: Add a suitable solvent, such as degassed triethylamine or a mixture of THF and diisopropylamine.
-
Alkyne Addition: Introduce trimethylsilylacetylene (1.2 eq) to the reaction mixture. The trimethylsilyl group serves as a protecting group for the terminal alkyne.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Deprotection: Upon completion, the trimethylsilyl protecting group is removed by adding a mild base such as potassium carbonate in methanol.
-
Work-up and Purification: After deprotection, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectral Analysis Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the synthesized compound.
Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from the precursor to the validated final product.
This structured approach, combining a reliable synthetic method with thorough spectral analysis, ensures the unambiguous validation of this compound synthesis, providing researchers with a high degree of confidence in their starting material for further drug development and scientific exploration.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Assessing the Electronic Effects of Substituents on 4-Bromo-3-ethynylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of the bromo and ethynyl substituents on the phenolic proton acidity of 4-Bromo-3-ethynylphenol. By examining Hammett constants and pKa values of related phenols, we can elucidate the combined influence of these groups on the molecule's chemical reactivity, a critical aspect in drug design and development where phenol moieties are common pharmacophores.
Understanding Substituent Effects: A Quantitative Approach
The electronic influence of a substituent on a benzene ring can be quantified using Hammett substituent constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent and are categorized based on their position (meta or para) relative to a reaction center.
-
Inductive Effects (I): These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent.
-
Resonance Effects (R): These occur through the delocalization of π-electrons and are most pronounced for substituents in the ortho and para positions.
The acidity of a phenol, represented by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion by delocalizing the negative charge, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion, leading to a weaker acid (higher pKa).
Comparative Analysis of Substituted Phenols
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -H | 0.00 | 0.00 | Neutral |
| -Br | 0.39 [1] | 0.23 [1] | Electron-withdrawing (Inductive > Resonance) |
| -C≡CH | 0.20 | 0.23 | Electron-withdrawing |
| -NO₂ | 0.71[2] | 0.78[2] | Strongly electron-withdrawing |
| -CN | 0.56[2] | 0.66[2] | Strongly electron-withdrawing |
| -CH₃ | -0.07[2] | -0.17[2] | Electron-donating |
| -OCH₃ | 0.12[2] | -0.27[2] | Electron-donating (Resonance > Inductive) |
Table 2: pKa Values of Substituted Phenols
| Compound | pKa |
| Phenol | ~9.95 - 10.0[3][4] |
| 2-Bromophenol | 8.45[5][6] |
| 3-Bromophenol | 9.03[7][8][9][10][11] |
| 4-Bromophenol | 9.17[12][13] |
| 2-Ethynylphenol (predicted) | 8.62[14][15][16] |
| 3-Ethynylphenol (predicted) | 9.30 |
| 4-Ethynylphenol (predicted) | 8.76[17] |
| 4-Nitrophenol | 7.15 |
| 4-Methylphenol | 10.26 |
| 4-Methoxyphenol | 10.20 |
| This compound (Predicted) | < 9.03 |
The bromo substituent is electron-withdrawing primarily through its inductive effect (-I) due to its electronegativity, although it has a weak electron-donating resonance effect (+R). The ethynyl group is also considered electron-withdrawing, exhibiting both inductive and weak resonance withdrawing effects.
In this compound, the bromo group is para to the hydroxyl group, and the ethynyl group is meta. The bromo group at the para position will exert both its -I and +R effects, with the inductive effect being dominant, thus increasing acidity compared to phenol. The ethynyl group at the meta position will primarily exert its electron-withdrawing inductive effect, further stabilizing the phenoxide ion and increasing the acidity. Given that 3-bromophenol has a pKa of 9.03[7][8][9][10][11], the additional electron-withdrawing ethynyl group in this compound is expected to lower the pKa further, making it a stronger acid.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of solutions at various pH values. The phenol and its corresponding phenoxide ion exhibit different absorption spectra.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values (e.g., from pH 2 to 12) are prepared.
-
Sample Preparation: A stock solution of the phenol in a suitable solvent (e.g., ethanol or water) is prepared. Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration of the phenol.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance (λ_max) for both the acidic (phenol) and basic (phenoxide) forms is identified.
-
Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic forms is significant is plotted against the pH. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoid curve. The Henderson-Hasselbalch equation is used to calculate the pKa from the absorbance data:
pKa = pH + log([A⁻]/[HA])
where [A⁻] is the concentration of the phenoxide and [HA] is the concentration of the phenol.
Hammett Plot Analysis
A Hammett plot is a graphical representation of the correlation between the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds and the Hammett substituent constant (σ).
Methodology:
-
Data Collection: The pKa values for a series of meta- and para-substituted phenols are determined experimentally or obtained from the literature.
-
Calculation of log(K/K₀): The equilibrium constant (K) for the dissociation of each substituted phenol is calculated from its pKa (K = 10^(-pKa)). The equilibrium constant for the dissociation of unsubstituted phenol (K₀) is also calculated. The logarithm of the ratio (log(K/K₀)) is then determined for each substituted phenol.
-
Plotting: A graph of log(K/K₀) versus the appropriate Hammett constant (σ_meta or σ_para) is plotted.
-
Analysis: The slope of the line is the reaction constant (ρ, rho). For the ionization of phenols, a positive ρ value is expected, indicating that electron-withdrawing groups (positive σ) increase the acidity (larger K). The linearity of the plot indicates how well the Hammett equation describes the substituent effects for that particular reaction.
Visualization of Electronic Effects
The stability of the phenoxide ion is key to the acidity of the phenol. The following diagram illustrates how the electron-withdrawing inductive and resonance effects of the bromo and ethynyl substituents contribute to the delocalization and stabilization of the negative charge on the phenoxide ion of this compound.
Caption: Logical workflow of substituent effects on acidity.
Conclusion
The presence of both a bromo and an ethynyl group on the phenol ring significantly enhances its acidity compared to the parent phenol. The bromo group at the para position and the ethynyl group at the meta position both act as electron-withdrawing groups, primarily through their inductive effects. This combined electron withdrawal stabilizes the resulting phenoxide ion, thereby lowering the pKa of this compound. This predictive analysis, based on established principles of physical organic chemistry and comparative data, is a valuable tool for understanding and anticipating the chemical behavior of complex substituted phenols in various research and development applications.
References
- 1. web.viu.ca [web.viu.ca]
- 2. web.viu.ca [web.viu.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromophenol price,buy 2-Bromophenol - chemicalbook [chemicalbook.com]
- 7. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. Page loading... [guidechem.com]
- 10. 3-Bromophenol|lookchem [lookchem.com]
- 11. 3-Bromophenol CAS#: 591-20-8 [m.chemicalbook.com]
- 12. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 2-ETHYNYL-PHENOL|5101-44-0|lookchem [lookchem.com]
- 15. Cas 5101-44-0,2-ETHYNYL-PHENOL | lookchem [lookchem.com]
- 16. 2-ETHYNYL-PHENOL | 5101-44-0 [chemicalbook.com]
- 17. 4-Ethynylphenol , 0.1MDEF , 2200-91-1 - CookeChem [cookechem.com]
benchmarking the performance of 4-Bromo-3-ethynylphenol in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-ethynylphenol is a versatile bifunctional molecule offering valuable reactivity for the synthesis of complex organic scaffolds. Its structure, featuring a reactive bromine atom and a terminal alkyne on a phenolic backbone, makes it a prime candidate for sequential or orthogonal functionalization through cross-coupling and cycloaddition reactions. This guide provides a comparative overview of its performance in two key transformations: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry." While specific experimental data for this compound is limited in the available scientific literature, this guide extrapolates its expected performance based on well-established principles and data from structurally similar compounds.
Data Presentation: Comparative Performance in Key Reactions
Due to the absence of specific literature reports on the performance of this compound, the following tables provide a generalized comparison with a common alternative, 4-Bromophenol, in the context of Sonogashira coupling, and a generic terminal alkyne for CuAAC. The data presented is based on typical outcomes for these reaction types.
Table 1: Performance in Sonogashira Coupling
| Feature | This compound | 4-Bromophenol (Alternative) |
| Reaction Type | Palladium-catalyzed cross-coupling | Palladium-catalyzed cross-coupling |
| Reactive Site | Aryl Bromide (C-Br bond) | Aryl Bromide (C-Br bond) |
| Coupling Partner | Terminal Alkyne | Terminal Alkyne |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Typical Base | Amine base (e.g., Et₃N, DIPEA) | Amine base (e.g., Et₃N, DIPEA) |
| Expected Yield | Moderate to High | Moderate to High |
| Key Advantage | The ethynyl group allows for subsequent functionalization (e.g., via click chemistry). | Simpler starting material, potentially lower cost. |
| Potential Challenge | The phenolic hydroxyl may require protection depending on the reaction conditions and coupling partner. | Lacks the secondary reactive site for further elaboration. |
Table 2: Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | This compound | Generic Terminal Alkyne (Alternative) |
| Reaction Type | 1,3-Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition |
| Reactive Site | Terminal Alkyne (C≡C-H bond) | Terminal Alkyne (C≡C-H bond) |
| Coupling Partner | Organic Azide | Organic Azide |
| Typical Catalyst | Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI) | Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI) |
| Typical Solvent | Aqueous or organic solvents | Aqueous or organic solvents |
| Expected Yield | High to Quantitative[1] | High to Quantitative[1] |
| Key Advantage | Forms a stable triazole linkage while retaining the bromine atom for subsequent cross-coupling reactions. | Broadly applicable to a wide range of substrates. |
| Potential Challenge | The phenolic proton might interfere with the catalyst; a mild base may be required. | The alternative may lack other functional handles for orthogonal chemistry. |
Experimental Protocols
The following are generalized experimental protocols for Sonogashira coupling and CuAAC reactions, which can be adapted for this compound.
General Procedure for Sonogashira Coupling of an Aryl Bromide
This protocol is a standard procedure for the coupling of an aryl bromide with a terminal alkyne.[1][2]
Materials:
-
Aryl bromide (e.g., this compound)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous solvent, followed by the amine base (2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical "click chemistry" reaction between an alkyne and an azide.[3][4][5]
Materials:
-
Alkyne (e.g., this compound)
-
Azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO)
Procedure:
-
In a reaction vessel, dissolve the alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.
-
In another vial, prepare a solution of CuSO₄ (1-5 mol%) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by precipitation, extraction, or column chromatography.
Mandatory Visualization
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
References
Safety Operating Guide
Proper Disposal of 4-Bromo-3-ethynylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper and safe disposal of 4-Bromo-3-ethynylphenol, a halogenated aromatic compound with a reactive ethynyl group. The following procedures are based on best practices for handling similar hazardous chemicals and are intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount, and consultation with a certified hazardous waste disposal service is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to assume it possesses a combination of hazards associated with halogenated phenols and terminal alkynes. This includes potential toxicity, skin and eye irritation, and the ability of the ethynyl group to form explosive acetylides with certain metals.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
Hazard Profile Analysis
The hazard profile for this compound is extrapolated from data on structurally similar compounds. The presence of the bromine atom and the phenolic hydroxyl group suggests potential toxicity and irritant properties, while the terminal ethynyl group introduces a reactivity hazard.
| Hazard Classification | Extrapolated from Similar Compounds (e.g., 4-Bromophenol) | Potential Contribution of Ethynyl Group |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Data not available; assume similar or greater toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | May enhance irritant properties. |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3] | May enhance irritant properties. |
| Reactivity | Stable under normal conditions. | The terminal alkyne can form explosive acetylides with certain metals (e.g., copper, silver, mercury). |
| Environmental Hazard | Toxic to aquatic life.[4] | Data not available; assume similar environmental toxicity. |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated waste must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound waste in a dedicated, clearly labeled, and sealed container.
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Crucially, this waste stream must be kept separate from other halogenated and non-halogenated solvent waste streams to avoid unforeseen reactions.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant," "Reactive").
2. Neutralization of Reactivity (for experienced personnel only):
Due to the reactive nature of the ethynyl group, it is advisable to have the waste treated by a professional disposal company. In-lab neutralization should only be attempted by highly experienced personnel following a thorough risk assessment. A potential, though not explicitly tested for this compound, method for quenching the reactivity of terminal alkynes involves careful reaction with a non-metallic reducing agent. This should not be attempted without expert consultation.
3. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are kept away from heat, sparks, and open flames.
-
Store separately from incompatible materials, especially oxidizing agents and heavy metal salts.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with all available information about the waste, including its chemical nature and potential hazards.
-
The primary method of disposal for halogenated organic compounds is high-temperature incineration in a specially designed hazardous waste incinerator.
Experimental Workflow for Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
